2-(Dimethylamino)propane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)propane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGOSVDPSCPNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 2-(Dimethylamino)propane-1-thiol: Chemical Properties, Biological Activity, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Dimethylamino)propane-1-thiol, particularly its chiral (R)-enantiomer, is an aminothiol of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, potential biological activities, and relevant experimental protocols. While detailed primary research on this specific compound is limited in publicly available literature, this document consolidates predicted data, information on related compounds, and general methodologies to serve as a valuable resource for researchers. The compound has shown potential as an anticancer and antioxidant agent, reportedly through the inhibition of the NF-κB signaling pathway.
Chemical Properties
This compound is a chiral aminothiol with a molecular formula of C₅H₁₃NS. The presence of both a basic dimethylamino group and a nucleophilic thiol group makes it a versatile molecule in chemical synthesis and a candidate for biological interactions.
Physicochemical Properties
Quantitative physicochemical data for this compound is primarily based on computational predictions. Experimental validation of these properties is required for definitive characterization.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₅H₁₃NS | - |
| Molecular Weight | 119.23 g/mol | - |
| Boiling Point | 135.4 ± 23.0 °C | ChemicalBook |
| Density | 0.898 ± 0.06 g/cm³ | ChemicalBook |
| pKa | 9.99 ± 0.10 | ChemicalBook |
| CAS Number | 1807938-37-9 ((2R)-isomer) | ChemicalBook |
Spectral Data
Biological Activity and Potential Therapeutic Applications
Secondary sources suggest that this compound possesses anticancer and antioxidant properties. The proposed mechanism of action for its anticancer activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of cellular processes involved in inflammation, immunity, and cell survival.
Anticancer Activity
The compound has been reported to induce apoptosis in cancer cells. The following table summarizes the reported in vitro anticancer activity.
| Biological Activity | Cell Line(s) | Reported Mechanism of Action |
| Anticancer | MCF-7, PC-3 | Induces apoptosis via inhibition of the NF-κB pathway. |
Antioxidant Properties
The thiol group in this compound is a key feature contributing to its potential antioxidant activity. Thiols are known to act as reducing agents and can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress within cells.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, analysis, and biological evaluation of this compound are not available in peer-reviewed literature. However, this section provides generalized methodologies applicable to chiral aminothiols.
Synthesis of Chiral this compound
A common approach for the stereoselective synthesis of chiral aminothiols involves the following steps:
-
Starting Material: A suitable chiral precursor, such as an amino alcohol, is used. For the (R)-enantiomer, (R)-2-aminopropan-1-ol would be a logical starting point.
-
N-Alkylation: The primary amine is converted to a dimethylamino group, typically using formaldehyde and a reducing agent like formic acid (Eschweiler-Clarke reaction) or by reductive amination with formaldehyde and sodium borohydride.
-
Hydroxyl Group Activation: The primary hydroxyl group is converted into a good leaving group, for example, by tosylation or mesylation.
-
Thiol Introduction: The activated hydroxyl group is displaced by a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis, to introduce the thiol group. This step should be performed under conditions that minimize racemization.
A generalized workflow for the synthesis is presented below.
Analytical Methods for Enantiomeric Purity
Verifying the enantiomeric purity of chiral aminothiols is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.
-
Chiral Stationary Phases: Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic™) are often effective for separating enantiomers of amino compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) is typically used for normal-phase chiral HPLC. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and resolution.
-
Detection: UV detection is commonly used, although derivatization with a fluorescent tag can enhance sensitivity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
NF-κB Inhibition Assay
Several methods can be used to assess the inhibition of the NF-κB pathway. A common approach is to measure the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence.
-
Cell Culture and Treatment: Culture cells (e.g., MCF-7) on coverslips in a multi-well plate. Pre-treat the cells with different concentrations of this compound for a short period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a defined time (e.g., 30 minutes).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a counterstain like DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear fluorescence of p65. A decrease in nuclear p65 in the treated cells compared to the stimulated control indicates inhibition of NF-κB translocation.
NF-κB Signaling Pathway and Inhibition
The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Dysregulation of the NF-κB pathway is a hallmark of many cancers. There are two main signaling pathways: the canonical and the non-canonical pathway. The thiol group of this compound could potentially interact with cysteine residues in key proteins of the NF-κB pathway, such as the IκB kinase (IKK) complex, thereby inhibiting its activity.
An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)propane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-(Dimethylamino)propane-1-thiol, a valuable building block in pharmaceutical and chemical research. The synthesis is presented as a two-step process, commencing with the conversion of a commercially available amino alcohol to a chloro-intermediate, followed by the introduction of the thiol functionality. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and adaptation in a laboratory setting.
Introduction
This compound is a bifunctional molecule containing both a tertiary amine and a primary thiol group. This unique combination of functional groups makes it an attractive intermediate for the synthesis of a variety of target molecules, including pharmaceuticals, ligands for catalysis, and materials with specific properties. The presence of the nucleophilic thiol group allows for a range of coupling reactions, while the basic dimethylamino group can influence the solubility and biological activity of its derivatives. This guide outlines a reliable and accessible synthetic route to this compound.
Proposed Synthetic Pathway
The most direct and plausible synthetic route to this compound involves a two-step sequence starting from the corresponding amino alcohol, 2-(dimethylamino)propan-1-ol.
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
This pathway is advantageous due to the ready availability of the starting material and the use of well-established and high-yielding chemical transformations.
Experimental Protocols
This procedure is adapted from a well-established method for the chlorination of a similar amino alcohol.[1][2][3] The reaction involves the treatment of 2-(dimethylamino)propan-1-ol with thionyl chloride to yield the corresponding alkyl chloride as its hydrochloride salt.
Reaction:
(CH₃)₂NCH(CH₃)CH₂OH + SOCl₂ → [(CH₃)₂NCH(CH₃)CH₂Cl]·HCl + SO₂ + HCl
Experimental Procedure:
-
A solution of 2-(dimethylamino)propan-1-ol (e.g., 0.1 mol) in a suitable anhydrous solvent such as chloroform or dichloromethane (e.g., 100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice-water bath to approximately 0 °C.
-
A solution of freshly distilled thionyl chloride (e.g., 0.12 mol) in the same solvent (e.g., 20 mL) is added dropwise to the stirred amino alcohol solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 30-60 minutes.
-
During heating, the evolution of sulfur dioxide and hydrogen chloride gas will be observed. The reaction should be conducted in a well-ventilated fume hood.
-
Upon cooling, the product, 2-(dimethylamino)propane-1-chloride hydrochloride, will precipitate from the solution.
-
The precipitation can be completed by the addition of a non-polar solvent such as diethyl ether.
-
The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Starting Material | 2-(Dimethylamino)propan-1-ol | Commercially Available |
| Reagent | Thionyl Chloride (SOCl₂) | Commercially Available |
| Solvent | Chloroform / Dichloromethane | Anhydrous Grade |
| Reaction Temperature | 0 °C to Reflux | [1][2] |
| Reaction Time | 1-2 hours | [1][2] |
| Expected Yield | >90% | [1][2] |
| Product Form | Crystalline Solid (Hydrochloride Salt) | [1][2] |
This step involves the formation of an isothiouronium salt by reacting the chloro-intermediate with thiourea, followed by alkaline hydrolysis to liberate the free thiol. This is a standard method for the synthesis of thiols from alkyl halides.[4]
Reaction:
-
[(CH₃)₂NCH(CH₃)CH₂Cl]·HCl + SC(NH₂)₂ → [((CH₃)₂NCH(CH₃)CH₂SC(NH₂)₂)]Cl·HCl
-
[((CH₃)₂NCH(CH₃)CH₂SC(NH₂)₂)]Cl·HCl + 3 NaOH → (CH₃)₂NCH(CH₃)CH₂SH + H₂NCN + 2 NaCl + 3 H₂O
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Experimental Procedure:
-
A mixture of 2-(dimethylamino)propane-1-chloride hydrochloride (e.g., 0.1 mol) and thiourea (e.g., 0.11 mol) in a suitable solvent like ethanol (e.g., 150 mL) is heated to reflux for several hours (e.g., 4-6 hours).
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the formation of the isothiouronium salt is complete, the solution is cooled.
-
An aqueous solution of sodium hydroxide (e.g., 0.3 mol in 50 mL of water) is added to the reaction mixture.
-
The mixture is then heated to reflux for an additional 1-2 hours to effect hydrolysis.
-
After cooling, the reaction mixture is acidified with hydrochloric acid.
-
The aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any non-basic impurities.
-
The aqueous layer is then made strongly basic with a concentrated sodium hydroxide solution.
-
The liberated free thiol is extracted with diethyl ether.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | 2-(Dimethylamino)propane-1-chloride Hydrochloride |
| Reagent | Thiourea (SC(NH₂)₂) |
| Base for Hydrolysis | Sodium Hydroxide (NaOH) |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 6-8 hours (total) |
| Expected Yield | 60-80% |
| Purification | Vacuum Distillation |
Alternative Synthetic Approaches
While the thiourea route is a standard and reliable method, other approaches could be considered.
-
Direct Thiolation of the Alcohol: The direct conversion of alcohols to thiols can sometimes be achieved using reagents like Lawesson's reagent.[5][6][7][8][9] However, the presence of the amino group in the substrate might lead to side reactions, and this route would require careful optimization.
Lawesson's Reagent Pathway:
Caption: Alternative direct synthesis using Lawesson's reagent.
-
Reaction with Sodium Hydrosulfide: The chloro-intermediate could potentially be reacted with sodium hydrosulfide (NaSH). However, this method often suffers from the formation of the corresponding sulfide as a byproduct due to the further reaction of the initially formed thiol with the alkyl halide.
Safety Considerations
-
Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Thiols are known for their strong and unpleasant odors. All manipulations involving thiols should be carried out in a fume hood.
-
Sodium hydroxide is a corrosive base.
-
Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
The described two-step synthesis of this compound from 2-(dimethylamino)propan-1-ol provides a robust and accessible method for obtaining this valuable chemical intermediate. The procedures utilize common laboratory reagents and techniques, and the expected yields are good. This guide provides the necessary details for researchers to successfully synthesize this compound and utilize it in their drug discovery and development programs.
References
- 1. 2-Dimethylaminoisopropyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Dimethylaminoisopropyl chloride hydrochloride | 4584-49-0 [chemicalbook.com]
- 3. 2-Dimethylaminoisopropyl chloride hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Thiol - Wikipedia [en.wikipedia.org]
- 5. Direct conversion of alcohols into thiols | Semantic Scholar [semanticscholar.org]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Dimethylamino)propane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 2-(Dimethylamino)-1-propanethiol (CAS: 66338-45-2) is limited. This guide provides a comprehensive overview based on available information for the specified compound, its hydrochloride salt, and closely related isomers. General principles and methodologies for the broader class of aminothiols are also included to provide a thorough technical context.
Introduction
2-(Dimethylamino)propane-1-thiol is an organosulfur compound belonging to the aminothiol family. These compounds are characterized by the presence of both an amino group and a thiol group. This dual functionality imparts unique chemical reactivity and significant biological activity, most notably as radioprotective agents. The interest in aminothiols within drug development and research stems from their ability to scavenge free radicals, a property attributed to the thiol moiety, while the amino group influences their solubility, bioavailability, and interaction with biological targets. This document provides a detailed examination of the physical and chemical properties of this compound, alongside experimental protocols and a discussion of its potential biological significance.
Physical and Chemical Properties
Quantitative data for 2-(Dimethylamino)-1-propanethiol is not extensively reported. The following tables summarize the available information for the parent compound and its hydrochloride salt, with data for the related isomer 1-(Dimethylamino)-2-propanethiol provided for comparative purposes.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | 2-(Dimethylamino)-1-propanethiol | 2-(Dimethylamino)-1-propanethiol HCl | 1-(Dimethylamino)-2-propanethiol (Isomer) |
| CAS Number | 66338-45-2 | 101724-24-7 | 1920-46-3 |
| Molecular Formula | C5H13NS | C5H14ClNS | C5H13NS |
| Molecular Weight | 119.22 g/mol | 155.69 g/mol | 119.23 g/mol |
| Boiling Point | Not available | Not available | 135.4 ± 0.0 °C at 760 mmHg |
| Melting Point | Not available | Not available | Not available |
| Density | Not available | Not available | 0.9 ± 0.0 g/cm³ |
| Flash Point | Not available | Not available | 35.7 ± 0.0 °C |
| Refractive Index | Not available | Not available | 1.466 |
| Predicted XlogP | 1.0[1] | Not available | Not available |
| Monoisotopic Mass | 119.07687 Da[1] | Not available | Not available |
Chemical Structure and Reactivity
The chemical structure of this compound features a propane backbone with a dimethylamino group attached to the second carbon and a thiol group at the first position.
The thiol group is the primary site of reactivity, exhibiting characteristic properties such as:
-
Acidity: The thiol proton is weakly acidic and can be deprotonated by bases to form a thiolate anion, which is a strong nucleophile.
-
Oxidation: Thiols can be oxidized to form disulfides, sulfenic acids, sulfinic acids, and sulfonic acids, depending on the oxidizing agent and reaction conditions. This susceptibility to oxidation is central to their antioxidant and radioprotective effects.
-
Nucleophilicity: The sulfur atom is a potent nucleophile, readily participating in SN2 reactions and Michael additions.
The dimethylamino group, being basic, can be protonated to form an ammonium salt. This group also influences the molecule's polarity and solubility.
Experimental Protocols
Due to the lack of specific published methods for this compound, the following sections describe generalized experimental protocols for the synthesis and analysis of aminothiols.
Synthesis of Aminothiols (General Protocol)
A common route for the synthesis of aminothiols involves the reaction of an appropriate amino alcohol with a thiolating agent, followed by reduction. The following is a representative, multi-step synthesis.
Step 1: Synthesis of the Precursor Amino Alcohol A suitable starting material, such as an amino acid or a haloalcohol, is used to synthesize the corresponding amino alcohol. For example, 2-amino-1-propanol can be N-methylated to yield 2-(dimethylamino)-1-propanol.
Step 2: Conversion of the Alcohol to a Leaving Group The hydroxyl group of the amino alcohol is converted into a good leaving group, typically by tosylation or mesylation, to facilitate nucleophilic substitution.
Step 3: Thiolation The activated amino alcohol is then reacted with a source of sulfur, such as sodium hydrosulfide or thiourea followed by hydrolysis, to introduce the thiol group.
Step 4: Purification The final product is purified using standard techniques such as distillation or chromatography.
Caption: A generalized synthetic workflow for the preparation of aminothiols.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary tool for the structural elucidation of aminothiols.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl groups of the dimethylamino moiety, the methylene and methine protons of the propane backbone, and a broad singlet for the thiol proton, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): This technique would likely show the molecular ion peak and characteristic fragment ions resulting from the cleavage of C-C and C-S bonds.
-
Electrospray Ionization (ESI-MS): This softer ionization technique is useful for analyzing the protonated molecule [M+H]⁺, providing an accurate mass measurement.
Caption: A typical workflow for the purification and structural analysis of aminothiols.
Biological Activity and Signaling Pathways
While specific biological data for this compound is not available, the broader class of aminothiols is well-documented for its radioprotective properties.[2][3] The primary mechanism of action is believed to be through the scavenging of free radicals generated by ionizing radiation.
Radioprotective Mechanism Ionizing radiation leads to the radiolysis of water, producing highly reactive free radicals such as hydroxyl radicals (•OH). These radicals can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
Aminothiols, such as this compound, can mitigate this damage through several mechanisms:
-
Free Radical Scavenging: The thiol group can donate a hydrogen atom to a free radical, neutralizing it and forming a relatively stable thiyl radical.[4]
-
Hydrogen Donation to Damaged Molecules: The thiol can repair damaged biological molecules by donating a hydrogen atom.
-
Mixed Disulfide Formation: The thiol can form mixed disulfides with cysteine residues in proteins, protecting them from oxidative damage.
The presence of the amino group is thought to facilitate the localization of the molecule near negatively charged DNA, enhancing its protective effect on the genetic material.[5]
Caption: A diagram illustrating the proposed mechanism of radioprotection by aminothiols.
Conclusion
This compound is a member of the promising class of aminothiols with potential applications in radioprotection and other areas where oxidative stress plays a critical role. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, characterization, and a plausible mechanism for its biological activity based on the well-established properties of related compounds. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound and to explore its potential as a therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Protective mechanism of a novel aminothiol compound on radiation-induced intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis and Growth Regulatory Activity of a Prototype Member of a New Family of Aminothiol Radioprotectors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: (2R)-2-(Dimethylamino)propane-1-thiol (CAS 1807938-37-9)
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive overview of the current publicly available technical information for the chemical compound (2R)-2-(dimethylamino)propane-1-thiol, CAS number 1807938-37-9. Despite its potential interest in medicinal chemistry, detailed experimental data, including quantitative biological activity, specific experimental protocols, and defined signaling pathways, remain largely undocumented in accessible scientific literature. This guide summarizes the available chemical and physical properties and discusses the general context of aminothiols in drug development based on existing research on related compounds.
Introduction
(2R)-2-(dimethylamino)propane-1-thiol is a chiral aminothiol compound.[1][2] The presence of both an amino group and a thiol group suggests potential for a range of biological activities, as these functional groups are known to be important in various physiological and pharmacological processes.[3][4][5] Compounds within the aminothiol class have garnered attention in medicinal chemistry for their diverse applications, including roles as radioprotective agents, antioxidants, and metal chelators.[3][4] However, specific research into the (2R)-enantiomer, CAS 1807938-37-9, is limited.
Chemical and Physical Properties
A summary of the available and predicted physicochemical properties for (2R)-2-(dimethylamino)propane-1-thiol is presented in Table 1. It is important to note that much of this data is predicted through computational models and has not been experimentally verified in published literature.
| Property | Value | Source |
| CAS Number | 1807938-37-9 | [1][2] |
| Molecular Formula | C5H13NS | [1][2] |
| Molecular Weight | 119.23 g/mol | [1][2] |
| Predicted Boiling Point | 135.4 ± 23.0 °C | ChemicalBook |
| Predicted Density | 0.898 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 9.99 ± 0.10 | ChemicalBook |
Table 1: Physicochemical Properties of (2R)-2-(dimethylamino)propane-1-thiol
Synthesis
General Synthetic Workflow for Chiral Aminothiols
A plausible synthetic approach could involve the use of a chiral starting material, such as an amino acid, followed by reduction and introduction of the thiol group. The following diagram illustrates a generalized, hypothetical workflow for the synthesis of a chiral aminothiol.
References
- 1. (2R)-2-(dimethylamino)propane-1-thiol - Molwiki [molwiki.com]
- 2. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol Compounds and Inflammation [imrpress.com]
- 5. researchgate.net [researchgate.net]
"2-(Dimethylamino)propane-1-thiol" molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Properties
2-(Dimethylamino)propane-1-thiol is a chemical compound with the molecular formula C5H13NS[1]. It is also known by the synonym 2-Dimethylamino-propylmercaptan[2].
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C5H13NS | [1][2] |
| Molecular Weight | 119.23 g/mol | [1][3] |
| CAS Number | 66338-45-2 | [2][3] |
| Monoisotopic Mass | 119.07687 Da | [4] |
| Predicted Boiling Point | 135.4 ± 23.0 °C | [1] |
| Predicted Density | 0.898 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 9.99 ± 0.10 | [1] |
Molecular Structure Visualization
The molecular structure of this compound is depicted in the following diagram.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, a patented method for the synthesis of a related compound, 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane, provides insight into a potential synthetic pathway involving a dimethylamino propane backbone.
Synthesis of 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane
The following protocol is adapted from patent RU2480000C2, which describes the synthesis of an insecticide, Bancol. This process starts with the formation of 2-dimethylamino-1,3-dichloropropane.
Step 1: Synthesis of 1-dimethylamino-2,3-dichloropropane hydrochloride
-
React a 33-38% aqueous solution of dimethylamine (DMA) with allyl chloride (AC) at a molar ratio of DMA:AC between 1.1-1.5:1.0.
-
Maintain the reaction temperature at 50-55°C for 3-4 hours to form dimethyl allylamine hydrochloride.
-
Without isolating the dimethyl allylamine hydrochloride, chlorinate the product at a temperature of 7-13°C for 8-10 hours.
Step 2: Formation of 2-dimethylamino-1,3-dichloropropane
-
After removing residual chlorine, neutralize the 1-dimethylamino-2,3-dichloropropane hydrochloride with a 44-46% aqueous alkali solution. The molar ratio of the hydrochloride to alkali should be 1:1.25-1.5.
-
This neutralization is performed at room temperature to yield 2-dimethylamino-1,3-dichloropropane.
Step 3: Synthesis of 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane
-
Separate the 2-dimethylamino-1,3-dichloropropane, which forms as an amine layer, and dry it.
-
Dissolve the dried product in isopropyl alcohol.
-
Condense the dissolved product with sodium benzenethiosulphonate (BTSP) at a molar ratio of the dichloropropane to BTSP of 1:2-2.04.
-
Maintain the reaction temperature at 70-79°C for 1.5-2.5 hours.
-
Filter the resulting sodium chloride crystals under a vacuum at 70-75°C.
-
Cool the reaction mass to 10-20°C to precipitate the final product.
-
Separate the end product by filtering.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression of the synthesis described above.
References
The Discovery and History of Aminothiol Compounds: An In-depth Technical Guide
Abstract
Aminothiol compounds, characterized by the presence of both an amine and a thiol functional group, have emerged as a pivotal class of molecules in radiobiology and medicine. This technical guide provides a comprehensive overview of their discovery, historical development, and mechanisms of action. From the pioneering identification of cysteine and cysteamine as radioprotectants in the mid-20th century to the strategic development of targeted cytoprotective agents like amifostine, this document traces the scientific journey that has established aminothiols as critical tools in mitigating the harmful effects of ionizing radiation and other cellular stressors. The guide delves into their multifaceted roles as free-radical scavengers, inducers of hypoxia, and modulators of cellular redox states. Furthermore, it explores the broader therapeutic applications of prominent aminothiols such as N-acetylcysteine and the endogenous antioxidant glutathione. Detailed experimental protocols for the synthesis of key compounds and quantitative data on their efficacy are presented to provide a practical resource for researchers, scientists, and drug development professionals.
The Genesis of Radioprotection: A New Scientific Imperative
The dawn of the atomic age in the mid-20th century brought with it an urgent need to understand and counteract the detrimental biological effects of ionizing radiation. This imperative spurred a wave of research that ultimately led to the discovery of the first effective radioprotective agents.
The Pioneering Discoveries of Cysteine and Cysteamine
In 1949, Harvey M. Patt and his colleagues at the Argonne National Laboratory made the seminal discovery that the amino acid cysteine could protect rats from the lethal effects of X-rays.[1] This was the first demonstration that a sulfur-containing compound could confer significant radioprotection.
Shortly thereafter, in 1951, the Belgian scientist Zénon M. Bacq and his team identified cysteamine (β-mercaptoethylamine) as another potent radioprotective agent. Their work showed that cysteamine could significantly increase the survival of mice exposed to lethal doses of radiation. These parallel discoveries laid the foundation for the field of chemical radioprotection and established the aminothiol scaffold as a key pharmacophore.
The Evolution of Aminothiol Radioprotectants
The initial discoveries of cysteine and cysteamine catalyzed a systematic effort to synthesize and evaluate novel aminothiol derivatives with improved efficacy and reduced toxicity.
The Walter Reed Army Institute of Research (WRAIR) Program
From 1959 to 1973, the U.S. Army Research and Development Command, under the direction of the Walter Reed Army Institute of Research (WRAIR), spearheaded a massive antiradiation drug development program.[2][3] This program synthesized and screened over 4,000 compounds, leading to the development of a new class of phosphorothioate aminothiols.[4]
The most significant outcome of this program was the synthesis of amifostine (originally known as WR-2721).[4][5] Amifostine is a prodrug that is dephosphorylated in vivo to its active thiol metabolite, WR-1065.[6][7] This innovative approach offered selective protection to normal tissues due to higher alkaline phosphatase activity in healthy tissues compared to many tumors, a landmark achievement in targeted cytoprotection.[6]
Quantitative Efficacy of Aminothiol Radioprotectants
The efficacy of radioprotective agents is often quantified by the Dose Reduction Factor (DRF), which is the ratio of the radiation dose causing a specific level of lethality in the presence of the drug to the dose causing the same level of lethality in its absence.
| Compound | Animal Model | DRF for Hematopoietic Death | DRF for GI Death | Reference |
| WR-2721 (Amifostine) | Mice | 2.7 | 1.8 | [8][9] |
| Cysteamine | Mice | ~1.6-1.8 | - | [8] |
| Cysteine | Rats | ~1.5 | - | [10] |
| AET (Aminoethylisothiourea) | Mice | ~1.7-2.0 | - | [8] |
Mechanisms of Aminothiol-Mediated Cytoprotection
The protective effects of aminothiols against radiation-induced damage are multifactorial, involving a combination of physicochemical and biological processes.
-
Free Radical Scavenging: Ionizing radiation interacts with water molecules in cells to produce highly reactive free radicals, which can damage critical macromolecules like DNA. The thiol group of aminothiols can donate a hydrogen atom to neutralize these radicals, thereby preventing cellular damage.[11]
-
Induction of Hypoxia: Some aminothiols can induce a transient state of hypoxia (low oxygen) in tissues.[12] Since oxygen is a potent sensitizer of radiation damage, this reduction in oxygen tension can diminish the overall cytotoxic effect.
-
DNA Protection and Repair: Aminothiols can bind to DNA, shielding it from radical attack.[13][14] The active thiol metabolite of amifostine, WR-1065, has been shown to facilitate DNA repair processes.
-
Modulation of Cellular Metabolism: Aminothiols can influence cellular respiration and metabolism, leading to a state of "biochemical shock" that may enhance cellular resistance to radiation.[12]
Caption: Mechanisms of aminothiol radioprotection.
Experimental Protocols: Synthesis of Cysteamine Hydrochloride
The following protocol describes a common laboratory synthesis of cysteamine hydrochloride from 2-mercaptothiazoline.[15][16]
Materials:
-
2-Mercaptothiazoline
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Activated carbon
-
Standard reflux and filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-mercaptothiazoline and a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling, the reaction mixture is decolorized by adding activated carbon and heating briefly.
-
The hot solution is filtered to remove the activated carbon.
-
The filtrate is concentrated under reduced pressure to induce crystallization.
-
The resulting crystals are collected by filtration, washed with cold ethanol, and dried under vacuum to yield cysteamine hydrochloride.
Caption: Workflow for the synthesis of cysteamine HCl.
Beyond Radioprotection: The Expanding Therapeutic Landscape
The unique biochemical properties of aminothiols have led to their application in a variety of therapeutic areas beyond radioprotection.
N-Acetylcysteine (NAC)
Initially patented in 1960 and approved for medical use in 1968, N-acetylcysteine (NAC) was first utilized as a mucolytic agent.[17] It is now a standard treatment for acetaminophen overdose, where it replenishes hepatic glutathione stores.[18][19] NAC's antioxidant and anti-inflammatory properties have also led to its investigation in a wide range of conditions, including psychiatric disorders and chronic obstructive pulmonary disease.[20][21]
Glutathione (GSH)
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous aminothiol.[22] Its discovery dates back to 1888 by de Rey-Pailhade, with its structure being fully elucidated in 1935.[22][23] GSH is a cornerstone of cellular antioxidant defense, playing a critical role in detoxification, redox signaling, and maintaining the cellular redox environment.
Caption: Selective activation of amifostine in normal tissues.
Conclusion and Future Directions
The history of aminothiol compounds is a testament to the power of targeted research in addressing pressing medical needs. From their initial discovery as radioprotectants to their current diverse therapeutic applications, these sulfur-containing molecules have had a profound impact on medicine. The development of amifostine represents a paradigm of rational drug design, achieving selective tissue protection. The broad utility of N-acetylcysteine and the central role of glutathione highlight the fundamental importance of thiol-based redox chemistry in cellular health and disease.
Future research in this field is likely to focus on the development of novel aminothiol derivatives with improved oral bioavailability, enhanced tissue specificity, and novel mechanisms of action. As our understanding of the intricate roles of redox signaling in various pathologies deepens, the therapeutic potential of aminothiol compounds will undoubtedly continue to expand, offering new hope for the treatment of a wide array of human diseases.
References
- 1. Cysteine Protection against X Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. osti.gov [osti.gov]
- 5. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amifostine - Wikipedia [en.wikipedia.org]
- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. Comments on the mechanisms of action of radiation protective agents: basis components and their polyvalence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of aminothiol radioprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. Cysteamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 17. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 18. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
- 19. researchgate.net [researchgate.net]
- 20. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-acetylcysteine (NAC): Health Benefits, Side Effects, Dosage, and More [webmd.com]
- 22. Frontiers | Glutathione: A Samsonian life-sustaining small molecule that protects against oxidative stress, ageing and damaging inflammation [frontiersin.org]
- 23. The Glutathione System: A Journey from Cyanobacteria to Higher Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of 2-(Dimethylamino)propane-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
2-(Dimethylamino)propane-1-thiol is a chemical compound featuring both a thiol (-SH) and a tertiary amine (dimethylamino) functional group. This bifunctionality makes it of interest in various research and development applications, potentially as a chelating agent, a precursor in organic synthesis, or a molecule with biological activity. However, the presence of the thiol group suggests potential for high reactivity and toxicity.
Physical and Chemical Properties (Predicted and from Related Compounds)
| Property | Value | Source |
| Molecular Formula | C5H13NS | - |
| Molecular Weight | 119.23 g/mol | [1][2] |
| Boiling Point | 135.4 ± 23.0 °C (Predicted) | [1] |
| Density | 0.898 ± 0.06 g/cm3 (Predicted) | [1] |
| pKa | 9.99 ± 0.10 (Predicted) | [1] |
| Flash Point | -20°C (-4°F) (for 1-Propanethiol) | [3] |
| Odor | Likely strong, unpleasant (Stench) | [4] |
Hazard Identification and Classification
Based on data for related thiol and aminothiol compounds, this compound should be treated as a hazardous substance. The probable GHS classifications are summarized below.
GHS Hazard Classification (Probable)
| Hazard Class | Hazard Category |
| Flammable Liquids | Category 2 or 3 |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 or 2 |
| Skin Sensitization | Sub-category 1B |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |
| Hazardous to the aquatic environment, long-term hazard | Category 1 |
Source: Extrapolated from data for 1-Propanethiol, 3-(Dimethylamino)-1-propanethiol, and 1-(Dimethylamino)-2-propanethiol.[4][5][6][7]
Hazard Statements (H-Statements) (Probable)
-
H225: Highly flammable liquid and vapor.[4]
-
H226: Flammable liquid and vapor.[6]
-
H317: May cause an allergic skin reaction.[4]
-
H410: Very toxic to aquatic life with long lasting effects.[4]
Precautionary Statements (P-Statements) (Probable)
A comprehensive list of precautionary statements is available in the safety data sheets of related compounds. Key precautions include:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Experimental Protocols: Safe Handling and Use
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][10]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., Butyl, Viton, or Barrier®). Nitrile rubber may be suitable, but breakthrough times should be verified.[9][11]
-
Clothing: A flame-retardant lab coat is required. For larger quantities or in case of a spill, a full chemical-resistant suit may be necessary.[3][4]
-
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of exposure above permissible limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.[5][9]
Engineering Controls
-
Ventilation: Work exclusively in a well-functioning chemical fume hood.[3]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
-
Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[5][12]
Storage
-
Store in a segregated and approved area, away from incompatible materials such as oxidizing agents, reducing agents, acids, and alkalis.[3]
-
Keep the container tightly closed in a cool, dry, and well-ventilated place.
-
The storage area should be designated for flammable liquids.
Spill and Waste Disposal
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency responders.[10][13]
-
Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[11][13]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][11]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][11]
Toxicology and Health Effects (Based on Related Compounds)
-
Acute Effects:
-
Inhalation: May cause irritation to the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath. High concentrations could lead to central nervous system effects such as headache, dizziness, nausea, and unconsciousness.[3][9]
-
Skin: Causes skin irritation and may cause an allergic skin reaction (sensitization).[4][6]
-
-
Chronic Effects: Long-term exposure may cause damage to the lungs, liver, and kidneys.[13]
Toxicity Data for Related Compounds
| Compound | Route | Species | Value |
| 1-Propanethiol | Oral (LD50) | Rat | 1790 mg/kg |
| 1-Propanethiol | Fish (LC50) | Fathead minnow | 1.3 mg/l (96 h) |
| 1-Propanethiol | Aquatic Invertebrates (EC50) | Daphnia magna | 0.07 mg/l |
Visualizations
Experimental Workflow
References
- 1. (2R)-2-(dimethylamino)propane-1-thiol CAS#: 1807938-37-9 [m.chemicalbook.com]
- 2. (2R)-2-(dimethylamino)propane-1-thiol CAS#: 1807938-37-9 [chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-(Dimethylamino)-1-propanethiol | C5H13NS | CID 3016998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(Dimethylamino)-2-propanethiol - High purity | EN [georganics.sk]
- 8. echemi.com [echemi.com]
- 9. nj.gov [nj.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.ca [fishersci.ca]
- 12. ICSC 0019 - 2-METHYL-2-PROPANETHIOL [inchem.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Notes and Protocols for the Potential Use of "2-(Dimethylamino)propane-1-thiol" in Peptide Synthesis
Disclaimer: There is currently no specific literature detailing the use of "2-(Dimethylamino)propane-1-thiol" in peptide synthesis. The following application notes and protocols are based on the established principles of Native Chemical Ligation (NCL) and the roles of other aminothiols in similar chemical transformations. These are intended to provide a theoretical and practical framework for researchers interested in exploring the utility of this compound.
Introduction
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. The reaction typically involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine residue. The use of thiol additives can catalyze this reaction.[1][2] Aminothiols, such as "this compound," represent a class of compounds that could potentially serve as catalysts or be incorporated into novel ligation auxiliaries. The presence of the dimethylamino group may enhance solubility in aqueous ligation buffers and modulate the nucleophilicity of the thiol, potentially influencing reaction kinetics.
These notes provide a guide for the potential application of "this compound" as a catalyst in NCL and outline a general protocol for its use, drawing parallels from commonly used thiol catalysts like 4-mercaptophenylacetic acid (MPAA).[1][3]
Application Notes
Potential Role as a Catalyst in Native Chemical Ligation
In Native Chemical Ligation, an external thiol catalyst can accelerate the initial, reversible transthioesterification step between the peptide C-terminal thioester and the N-terminal cysteine of the second peptide. An ideal catalyst should be a good nucleophile in its thiolate form and a good leaving group. "this compound" possesses a tertiary amine, which would be protonated at the neutral pH typically used for NCL (pH ~7.0). This positive charge could enhance the water solubility of the catalyst. The electron-donating nature of the alkyl groups might slightly increase the pKa of the thiol compared to aryl thiols, which could influence the concentration of the reactive thiolate anion at a given pH.
Advantages of exploring "this compound" as a catalyst could include:
-
Enhanced Solubility: The amino group is expected to improve solubility in the aqueous buffers used for NCL, which often contain denaturants like guanidine hydrochloride.
-
Modulated Reactivity: The electronic properties of the dimethylamino group may alter the kinetics of the transthioesterification, potentially offering different catalytic performance compared to standard aryl thiols.
Considerations for Ligation-Desulfurization Strategies
The ligation-desulfurization approach expands the scope of NCL beyond cysteine residues.[4][5] This method involves incorporating a synthetic amino acid containing a thiol group, performing the ligation, and then removing the thiol group to yield a native amino acid, commonly alanine. While "this compound" itself would not be incorporated into the peptide backbone, the study of such small molecule thiols can inform the design of novel thiolated amino acid building blocks or removable ligation auxiliaries.[6][7]
Experimental Protocols
Protocol 1: Potential Use of "this compound" as a Catalyst in Native Chemical Ligation
This protocol describes a general procedure for an NCL reaction using "this compound" as a potential catalyst. Optimization of catalyst concentration, pH, and reaction time will be necessary.
Materials:
-
Peptide 1 with a C-terminal thioester (e.g., -SR)
-
Peptide 2 with an N-terminal cysteine
-
Ligation Buffer: 6 M Guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0
-
"this compound" hydrochloride
-
Reducing agent (e.g., TCEP-HCl)
-
RP-HPLC system for monitoring and purification
-
Mass spectrometer for product characterization
Procedure:
-
Peptide Preparation: Dissolve equimolar amounts of the peptide thioester (Peptide 1) and the N-terminal cysteine peptide (Peptide 2) in the ligation buffer to a final concentration of 1-5 mM for each peptide.
-
Addition of Reducing Agent: Add TCEP-HCl to a final concentration of 5-10 mM to maintain a reducing environment and prevent disulfide bond formation.
-
Catalyst Addition: Prepare a stock solution of "this compound" hydrochloride in the ligation buffer. Add the catalyst to the peptide solution to a final concentration of 10-50 mM. The optimal concentration will need to be determined empirically.
-
Reaction Incubation: Gently agitate the reaction mixture at room temperature (20-25 °C).
-
Reaction Monitoring: Monitor the progress of the ligation reaction by taking aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours). Quench the reaction in the aliquot with 0.1% TFA and analyze by RP-HPLC and mass spectrometry to observe the formation of the ligated product and the disappearance of the starting materials.
-
Purification: Once the reaction is complete, purify the final ligated peptide product using preparative RP-HPLC.
-
Characterization: Confirm the identity of the purified product by mass spectrometry.
| Component | Typical Concentration | Purpose |
| Peptide 1 (Thioester) | 1-5 mM | First peptide fragment |
| Peptide 2 (N-Cys) | 1-5 mM | Second peptide fragment |
| Guanidine Hydrochloride | 6 M | Denaturant to improve solubility |
| Sodium Phosphate | 100 mM | Buffering agent |
| TCEP-HCl | 5-10 mM | Reducing agent |
| "this compound" | 10-50 mM (to be optimized) | Potential catalyst |
Table 1: Typical components for a Native Chemical Ligation reaction.
General Workflow for Exploring Novel Aminothiols in Peptide Ligation
This workflow outlines the conceptual steps for evaluating a new aminothiol, like "this compound," in the context of peptide ligation chemistry.
| Stage | Key Steps | Reagents and Techniques | Purpose |
| 1. Catalyst Evaluation | Perform kinetic studies of a model NCL reaction. | Model peptides, HPLC, Mass Spectrometry. | To determine the catalytic efficiency of the aminothiol compared to known catalysts. |
| 2. Auxiliary Design | Design and synthesize a removable N-terminal auxiliary containing the aminothiol moiety. | Organic synthesis techniques. | To create a tool for cysteine-free ligation. |
| 3. Ligation with Auxiliary | Ligate a peptide thioester with a peptide containing the aminothiol auxiliary. | NCL reaction conditions. | To form the peptide bond at a non-cysteine site. |
| 4. Auxiliary Cleavage | Remove the auxiliary group from the ligated product. | Specific chemical or photochemical cleavage methods. | To generate the native peptide backbone. |
| 5. Desulfurization (if applicable) | If a thiolated amino acid is used, remove the thiol group. | Radical-based or metal-catalyzed desulfurization. | To convert the modified amino acid to a native one (e.g., Alanine). |
Table 2: General workflow for the development and application of novel aminothiols in peptide ligation.
Visualizations
Caption: Mechanism of catalyzed Native Chemical Ligation.
Caption: Workflow for Ligation-Desulfurization strategy.
References
- 1. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ligation-desulfurization: a powerful combination in the synthesis of peptides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
Application of "2-(Dimethylamino)propane-1-thiol" in Mass Spectrometry: A Review of Current Literature
The search for information on "2-(Dimethylamino)propane-1-thiol" and mass spectrometry did, however, provide a wealth of information on the broader topic of thiol analysis using mass spectrometry. This related research highlights various derivatization agents and techniques employed to detect and quantify thiol-containing molecules, which are crucial in understanding redox signaling and various disease states.
General Strategies for Thiol Analysis in Mass Spectrometry
The scientific community utilizes several well-established methods for the mass spectrometric analysis of thiols. These approaches typically involve a derivatization step to enhance the stability, ionization efficiency, and detection sensitivity of the thiol-containing analytes.
A common strategy involves the use of derivatization reagents that react specifically with the sulfhydryl (-SH) group of thiols. Some of the frequently used reagents include:
-
Maleimide-based reagents: These compounds, such as N-ethylmaleimide (NEM), react with thiols to form stable thioether adducts.[1][2] This method is often employed for the comprehensive assessment of the thiol redox metabolome.[2]
-
Haloacetamide-based reagents: Reagents like iodoacetamide (IAM) and 2-iodoacetanilide are used to alkylate thiols, enabling their sensitive detection by electrospray ionization mass spectrometry (ESI-MS).[1]
-
Other Derivatization Agents: A variety of other reagents, such as monobromobimane and (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal), have been developed for the specific detection of free thiols in different biological contexts, including mass spectrometry imaging (MSI).[1][3]
Experimental Workflow for Thiol Analysis
A general workflow for the analysis of thiols in biological samples using mass spectrometry is depicted below. This process typically involves sample preparation, derivatization, chromatographic separation, and mass spectrometric detection.
Conclusion
References
- 1. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(Dimethylamino)propane-1-thiol as a Capping Agent for Gold Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization. The ability to modify the surface of AuNPs is critical for their application in targeted drug delivery, bioimaging, and diagnostics. Thiol-containing molecules are particularly effective capping agents due to the strong covalent bond formed between sulfur and gold.
This document provides detailed application notes and protocols for the use of 2-(Dimethylamino)propane-1-thiol as a capping agent for AuNPs. This ligand is of particular interest as it imparts a positive surface charge to the nanoparticles due to the tertiary amine group. This positive charge can facilitate electrostatic interactions with negatively charged biological molecules such as nucleic acids and cell membranes, making these nanoparticles promising candidates for gene delivery and as cellular probes. Due to the limited availability of data for this specific capping agent, the provided protocols are adapted from established methods for the structurally similar and widely studied aminothiol, cysteamine.
Key Properties and Advantages
-
Strong Au-S Bond: The thiol group ensures robust attachment to the gold nanoparticle surface, providing high stability to the colloidal suspension.
-
Positive Surface Charge: The dimethylamino group is protonated at physiological pH, resulting in a positive zeta potential. This property is advantageous for interacting with and penetrating negatively charged cell membranes.
-
Versatile Functionalization: The amine group can be further modified, allowing for the conjugation of targeting ligands, drugs, or imaging agents.
-
Potential for Drug and Gene Delivery: The positive charge facilitates the electrostatic binding of anionic therapeutic molecules, such as siRNA and DNA, for delivery applications.
Data Presentation
The following table summarizes typical physicochemical properties of aminothiol-capped gold nanoparticles based on data from analogous compounds like cysteamine. These values should be considered as expected ranges, and empirical validation is necessary for this compound capped AuNPs.
| Parameter | Typical Value/Range | Characterization Method | Reference Analog |
| Core Diameter | 5 - 20 nm | TEM | Cysteamine |
| Hydrodynamic Diameter | 10 - 50 nm | DLS | Cysteamine |
| Surface Plasmon Resonance (λmax) | 520 - 530 nm | UV-Vis Spectroscopy | Cysteamine[1] |
| Zeta Potential | +20 to +40 mV | DLS | 2-Diethylaminoethanethiol[2] |
| Surface Coating | This compound | - | - |
| Toxicity | Generally low, but size and concentration-dependent | MTT Assay | General AuNPs[3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound Capped AuNPs
This protocol is adapted from a common method for synthesizing cysteamine-capped AuNPs and involves the direct reduction of a gold salt in the presence of the thiol capping agent.[1][4]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound hydrochloride
-
Sodium borohydride (NaBH₄)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 2 mM solution of HAuCl₄ in DI water.
-
Prepare a 200 mM solution of this compound hydrochloride in DI water.
-
Prepare a fresh, ice-cold 10 mM solution of NaBH₄ in DI water immediately before use.
-
-
Synthesis Reaction:
-
In a clean glass beaker, mix 425 µL of the 200 mM this compound solution with 3.75 mL of the 2 mM HAuCl₄ solution.
-
Stir the mixture in the dark for 20 minutes. The solution should be a pale yellow.
-
While vigorously stirring, slowly add 1 mL of the ice-cold 10 mM NaBH₄ solution.
-
A color change from pale yellow to ruby red should be observed, indicating the formation of AuNPs.[1]
-
Continue vigorous stirring for another 20 minutes, followed by gentle stirring for 1 hour in the dark.
-
-
Purification and Storage:
-
The resulting colloidal solution can be purified by centrifugation to remove excess reactants, although for many applications, the unpurified solution is suitable.
-
Store the this compound capped AuNPs in the dark at 4°C.
-
Protocol 2: Characterization of AuNPs
1. UV-Visible Spectroscopy:
-
Dilute a small aliquot of the AuNP solution with DI water.
-
Measure the absorbance spectrum from 400 to 700 nm.
-
The presence of a single surface plasmon resonance (SPR) peak between 520-530 nm is indicative of spherical, monodisperse AuNPs.[1]
2. Dynamic Light Scattering (DLS):
-
Use a Zetasizer to measure the hydrodynamic diameter and zeta potential of the AuNPs in an appropriate buffer (e.g., DI water or PBS).
-
The hydrodynamic diameter will be larger than the core size measured by TEM.
-
A positive zeta potential is expected, confirming the presence of the protonated amine groups on the surface.
3. Transmission Electron Microscopy (TEM):
-
Deposit a drop of the AuNP solution onto a carbon-coated copper grid and allow it to dry.
-
Image the nanoparticles to determine their core size, shape, and dispersity.
Protocol 3: Assessment of Cytotoxicity (MTT Assay)
This protocol provides a general method to assess the in vitro toxicity of the synthesized AuNPs.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Synthesized this compound capped AuNPs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or acidified isopropanol
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Nanoparticle Treatment:
-
Prepare serial dilutions of the AuNPs in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of AuNPs. Include untreated cells as a control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against AuNP concentration to determine the IC50 value.
-
Visualizations
Conclusion
This compound is a promising capping agent for the synthesis of stable, positively charged gold nanoparticles. The protocols and data presented, based on closely related aminothiols, provide a solid foundation for researchers to develop and characterize these nanoparticles for various biomedical applications, particularly in the fields of drug and gene delivery. As with any nanomaterial, thorough characterization and validation of the specific properties and biological interactions of this compound capped AuNPs are essential for successful application.
References
- 1. Cysteamine-Gold Coated Carboxylated Fluorescent Nanoparticle Mediated Point-of-Care Dual-Modality Detection of the H5N1 Pathogenic Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Size- and cell type-dependent cellular uptake, cytotoxicity and in vivo distribution of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteamine-coated gold nanoparticles for bimodal colorimetric detection with inverse sensitivity: a proof-of-concept with lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Dimethylamino)propane-1-thiol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of custom peptides for a vast array of research and therapeutic applications. The efficiency and success of SPPS often rely on the judicious use of specialized reagents, including thiols, which play critical roles in processes such as native chemical ligation (NCL), cleavage from the solid support, and as scavengers to protect sensitive amino acid residues.
This document provides detailed application notes and protocols for the use of 2-(Dimethylamino)propane-1-thiol , a thiol-containing compound with a tertiary amine moiety. While not as extensively documented in the literature as other thiols like mercaptophenylacetic acid (MPAA), its unique structure suggests potential advantages in SPPS, particularly in modulating reaction kinetics through intramolecular base catalysis. The protocols provided herein are based on established principles of thiol chemistry in peptide synthesis and serve as a guide for researchers to explore the utility of this reagent.
Potential Applications in SPPS
The bifunctional nature of this compound, possessing both a nucleophilic thiol and a basic dimethylamino group, makes it a candidate for several key steps in SPPS:
-
Catalyst in Native Chemical Ligation (NCL): The thiol group can participate in transthioesterification, a key step in NCL, while the tertiary amine may act as an intramolecular base to accelerate the ligation reaction.[1][2]
-
Component of Cleavage Cocktails: It can serve as a scavenger during the final cleavage of the peptide from the resin, protecting susceptible amino acids from side reactions.
-
Thiol-Ene and Thiol-Yne Reactions: The thiol group can be utilized in "click" chemistry reactions for peptide modification and cyclization.[3]
Experimental Protocols
Protocol 1: Application of this compound as a Catalyst in Native Chemical Ligation (NCL)
Native chemical ligation is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide segments.[2][4] This protocol outlines the use of this compound as a potential catalyst to facilitate this process.
Workflow for NCL using this compound:
Caption: Workflow for Native Chemical Ligation catalyzed by this compound.
Materials:
-
Peptide-α-thioester
-
Peptide with an N-terminal Cysteine residue
-
Ligation Buffer: 6 M Guanidine hydrochloride, 0.2 M Sodium Phosphate, pH 7.2
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Peptide Preparation: Dissolve the peptide-α-thioester and the N-terminal Cys-peptide in the ligation buffer to a final concentration of 1-5 mM for each peptide.
-
Addition of Thiol Catalyst: Add this compound to the reaction mixture to a final concentration of 50-200 mM.
-
Reduction (Optional): If disulfide-linked dimers are present, add TCEP to a final concentration of 5-10 mM.
-
Ligation Reaction: Incubate the reaction mixture at 37°C. Monitor the progress of the ligation by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by RP-HPLC and mass spectrometry.
-
Purification: Once the reaction is complete, purify the ligated peptide product using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 1 - 5 mM | Higher concentrations can accelerate the reaction but may also promote aggregation. |
| Thiol Catalyst Conc. | 50 - 200 mM | Optimal concentration should be determined empirically. |
| pH | 7.0 - 7.5 | The tertiary amine may slightly alter the final pH of the buffer. |
| Temperature | 25 - 37 °C | Higher temperatures generally increase the reaction rate. |
| Reaction Time | 1 - 24 hours | Highly dependent on the specific peptide sequences at the ligation junction. |
Protocol 2: Use of this compound as a Scavenger in Peptide Cleavage
During the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA), reactive carbocations are generated from the protecting groups. These can modify sensitive amino acid residues. Scavengers are added to the cleavage cocktail to trap these reactive species. The thiol group of this compound can act as an effective scavenger.
Cleavage and Deprotection Workflow:
Caption: General workflow for peptide cleavage and deprotection using a scavenger-containing cocktail.
Materials:
-
Peptide-loaded resin
-
Trifluoroacetic acid (TFA)
-
This compound
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Place the peptide-loaded resin in a reaction vessel. Wash the resin with DCM (3 x 5 mL per 100 mg of resin) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common formulation is the "Reagent K" with the inclusion of the novel thiol. For every 100 mg of resin, prepare 1-2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitation: Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: After the final wash, dry the peptide pellet under vacuum or a gentle stream of nitrogen.
-
Lyophilization: Dissolve the crude peptide in a suitable solvent mixture (e.g., water/acetonitrile) and lyophilize to obtain a fluffy powder.
-
Analysis: Analyze the crude peptide by RP-HPLC and mass spectrometry to assess purity and confirm the molecular weight.
Cleavage Cocktail Formulations:
| Cocktail Component | Standard Reagent K (%) | Modified Cocktail (%) | Purpose |
| Trifluoroacetic acid (TFA) | 82.5 | 82.5 | Cleavage and deprotection |
| Phenol | 5 | 5 | Scavenger |
| Water | 5 | 5 | Scavenger, aids solubility |
| Thioanisole | 5 | 0 | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5 | 0 | Scavenger |
| This compound | 0 | 7.5 | Scavenger |
Signaling Pathways and Logical Relationships
The primary chemical transformation in Native Chemical Ligation involves a transthioesterification followed by an S-to-N acyl shift. The proposed catalytic role of this compound is to facilitate the initial nucleophilic attack of the cysteine thiol.
Mechanism of Native Chemical Ligation:
Caption: The two-step mechanism of Native Chemical Ligation.
Conclusion
This compound presents an intriguing, albeit underexplored, option for various applications in solid-phase peptide synthesis. Its unique structure, combining a nucleophilic thiol with a basic tertiary amine, suggests its potential as an effective catalyst in native chemical ligation and as a valuable scavenger in cleavage cocktails. The protocols provided here offer a starting point for researchers to investigate the utility of this reagent in their specific applications. As with any new reagent, empirical optimization of reaction conditions is recommended to achieve the best results. The continued exploration of novel reagents like this compound is crucial for advancing the field of peptide and protein synthesis.
References
- 1. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 4. scispace.com [scispace.com]
"2-(Dimethylamino)propane-1-thiol" for disulfide bond reduction in proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to Disulfide Bond Reduction
Disulfide bonds, formed between the thiol groups of cysteine residues, are critical for the structural integrity and biological activity of many proteins. The reduction of these bonds is a fundamental technique in protein biochemistry, essential for various applications including:
-
Protein denaturation prior to electrophoresis: Breaking disulfide bonds allows proteins to fully unfold, ensuring accurate separation by molecular weight in techniques like SDS-PAGE.[1]
-
Protein sequencing and mass spectrometry: Reduction and subsequent alkylation of cysteine residues are crucial steps for accurate protein identification and characterization.
-
Refolding studies: The controlled reduction and re-oxidation of disulfide bonds are central to understanding protein folding pathways.
-
Enzyme activity assays: For enzymes whose activity depends on free sulfhydryl groups, reducing agents are necessary to maintain their active state.[1]
-
Thiol-reactive labeling: Reduction of disulfide bonds exposes cysteine residues for conjugation with labels, tags, or other molecules.[2]
Commonly Used Thiol-Based Reducing Agents: A Comparison
Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are two of the most widely used reducing agents for cleaving disulfide bonds in proteins. Each has distinct properties that make it suitable for different applications.
Dithiothreitol (DTT)
DTT, also known as Cleland's reagent, is a potent reducing agent that efficiently reduces disulfide bonds.[1] Its mechanism involves a two-step thiol-disulfide exchange, resulting in the formation of a stable six-membered ring with an internal disulfide bond, which drives the reaction to completion.[3][4][5]
Tris(2-carboxyethyl)phosphine (TCEP)
TCEP is a phosphine-based reducing agent that offers several advantages over thiol-based reagents like DTT.[6][7] It reduces disulfide bonds through a mechanism that results in the formation of TCEP-oxide and two free sulfhydryl groups.[8][9] This reaction is irreversible.[6][7]
Quantitative Comparison of DTT and TCEP
The choice between DTT and TCEP often depends on the specific experimental requirements. The following table summarizes their key quantitative and qualitative characteristics.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Typical Working Concentration | 1-100 mM[4] | 5-50 mM[10] |
| Optimal pH Range | >7.0 (activity diminishes in acidic conditions)[1][11] | 1.5 - 8.5[6][12] |
| Redox Potential (at pH 7) | -0.33 V[3][11] | Not applicable (phosphine-based) |
| Stability | Prone to air oxidation; solutions should be prepared fresh.[1] Degrades rapidly in the presence of Ni²⁺.[13] More stable in the presence of metal chelators like EGTA.[13] | More resistant to air oxidation.[6][12] Not stable in phosphate buffers at neutral pH.[6][14] Unaffected by Ni²⁺.[13] |
| Odor | Slight sulfur smell[6] | Odorless[6][12] |
| Reactivity with Thiol-Reactive Probes | Reacts with maleimides and iodoacetamides; must be removed before labeling.[13] | Does not contain a thiol group and generally does not interfere with maleimide labeling, though some reactivity has been reported under certain conditions.[7][15] |
| Cell Permeability | Cell-permeable[4] | Generally impermeable to cell membranes.[15] |
Experimental Protocols
Protocol 1: General Disulfide Bond Reduction in Solution using DTT
This protocol is suitable for reducing disulfide bonds in proteins for applications such as sample preparation for SDS-PAGE or enzymatic assays.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl, HEPES)
-
Dithiothreitol (DTT) powder
-
Buffer for DTT stock solution (e.g., deionized water or the same buffer as the protein sample)
Procedure:
-
Prepare a fresh 1 M DTT stock solution: Dissolve 154.25 mg of DTT in 1 mL of deionized water. Prepare this solution immediately before use as DTT is prone to oxidation.[1]
-
Determine the final DTT concentration:
-
Add DTT to the protein solution: Add the calculated volume of the 1 M DTT stock solution to your protein sample to achieve the desired final concentration.
-
Incubate the reaction:
-
Proceed to the next step: The reduced protein solution is now ready for downstream applications. If subsequent alkylation or labeling with thiol-reactive reagents is required, the excess DTT must be removed by dialysis or gel filtration.[13]
Protocol 2: Disulfide Bond Reduction using TCEP
This protocol is advantageous when working at a lower pH or when the presence of a thiol-containing reducing agent would interfere with subsequent steps.
Materials:
-
Protein sample in a suitable buffer
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Buffer for TCEP stock solution (e.g., deionized water)
-
pH adjustment solution (e.g., 1 M NaOH)
Procedure:
-
Prepare a 0.5 M TCEP stock solution: Dissolve TCEP·HCl in deionized water. The initial pH of this solution will be acidic (~2.5).[16]
-
Adjust the pH of the TCEP stock solution (optional but recommended): If the low pH of the TCEP stock is a concern for your protein's stability, adjust the pH of the stock solution to ~7.0 with NaOH.[16] Prepare aliquots and store at -20°C.
-
Add TCEP to the protein solution: Add the TCEP stock solution to your protein sample to a final concentration of 5-50 mM.[10]
-
Incubate the reaction: Incubate the mixture for 5-30 minutes at room temperature. TCEP is generally faster and more effective than DTT at lower pH values.[7][12]
-
Proceed to the next step: The reduced protein solution is now ready for downstream applications. In many cases, excess TCEP does not need to be removed before labeling with maleimides.[6][10]
Visualizations
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the chemical mechanisms of disulfide bond reduction by DTT and TCEP, as well as a general experimental workflow.
Caption: Mechanism of disulfide bond reduction by DTT.
Caption: Mechanism of disulfide bond reduction by TCEP.
Caption: General workflow for protein disulfide bond reduction.
References
- 1. agscientific.com [agscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. broadpharm.com [broadpharm.com]
- 5. Bot Detection [iris-biotech.de]
- 6. agscientific.com [agscientific.com]
- 7. Bot Detection [iris-biotech.de]
- 8. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 11. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 12. broadpharm.com [broadpharm.com]
- 13. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disulfide reduction using TCEP reaction [biosyn.com]
- 15. interchim.fr [interchim.fr]
- 16. ubpbio.com [ubpbio.com]
Application Notes and Protocols for Thiol-Reactive Probes in Proteomics Research
A Note on "2-(Dimethylamino)propane-1-thiol"
Extensive research of scientific literature and proteomics-focused chemical biology resources did not yield any specific applications or established protocols for the compound "this compound" in the field of proteomics. Therefore, the following application notes and protocols are based on the well-established principles and practices of using thiol-reactive probes in proteomics research. These methodologies are fundamental to the study of protein structure, function, and redox signaling, and would be the context in which a novel thiol-containing compound would be evaluated.
Introduction to Thiol-Reactive Probes in Proteomics
Cysteine is a unique amino acid due to its thiol group, which is highly nucleophilic and redox-active.[1][2][3] This reactivity makes cysteine residues critical to a protein's structure, catalytic activity, and its role in cellular signaling pathways.[4] The study of the "cysteinome"—the complete set of cysteine residues in a proteome—provides invaluable insights into cellular function and disease states. Thiol-reactive probes are chemical tools designed to covalently label cysteine residues, enabling their detection, enrichment, and quantification.[5][6][7]
Hypothetical Properties of "this compound"
Based on its chemical structure, we can hypothesize potential applications for "this compound" in proteomics:
-
Thiol-Disulfide Exchange: The primary thiol group could participate in thiol-disulfide exchange reactions, allowing it to be used for the enrichment of cysteine-containing peptides on a solid support functionalized with a disulfide.
-
Mass Spectrometry Labeling: The dimethylamino group, a tertiary amine, would carry a positive charge at acidic pH. This fixed positive charge could be beneficial in mass spectrometry by:
-
Improving ionization efficiency of labeled peptides in electrospray ionization (ESI).
-
Directing fragmentation patterns in tandem mass spectrometry (MS/MS) to produce predictable reporter ions, similar to isobaric tags for relative and absolute quantitation (iTRAQ) or tandem mass tags (TMT).
-
Application 1: Global Profiling of Protein Cysteine Content
This application focuses on the use of thiol-reactive probes to enrich and identify cysteine-containing peptides from a complex protein mixture, thereby reducing sample complexity and increasing proteome coverage.[1]
Experimental Protocol: Cysteine-Peptide Enrichment using a Thiol-Reactive Probe
This protocol outlines a general workflow for the enrichment of cysteine-containing peptides using a generic thiol-reactive probe with a biotin handle for affinity purification.
Materials:
-
Protein sample (e.g., cell lysate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM) or other suitable alkylating agent
-
Thiol-reactive probe with biotin tag (e.g., Biotin-maleimide)
-
Urea
-
Tris-HCl buffer
-
Trypsin (mass spectrometry grade)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with and without detergent)
-
Elution buffer (e.g., high concentration of a reducing agent like beta-mercaptoethanol or a solution that disrupts biotin-streptavidin binding)
-
C18 desalting spin columns
-
Mass spectrometer
Procedure:
-
Protein Extraction and Reduction:
-
Lyse cells or tissues in a buffer containing a high concentration of urea (e.g., 8 M) to denature proteins.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
-
Alkylation of Free Thiols:
-
Alkylate all free thiol groups by adding iodoacetamide to a final concentration of 55 mM and incubating for 45 minutes at room temperature in the dark. This step is crucial for quantitative redox proteomics but can be omitted for simple cysteine peptide identification. For this protocol, we assume we are labeling the native free thiols.
-
-
Labeling with Biotinylated Probe:
-
Remove excess DTT and IAM by buffer exchange or protein precipitation.
-
Resuspend the protein in a suitable buffer and add the biotinylated thiol-reactive probe (e.g., biotin-maleimide) and incubate according to the manufacturer's instructions.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides:
-
Equilibrate streptavidin-agarose beads with a binding buffer.
-
Incubate the peptide mixture with the streptavidin beads for 2 hours at room temperature with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
-
Elution and Sample Preparation for MS:
-
Elute the biotinylated peptides from the beads using an appropriate elution buffer.
-
Desalt the eluted peptides using C18 spin columns.
-
Dry the peptides in a vacuum centrifuge and resuspend in a solvent suitable for mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the cysteine-containing peptides using a database search algorithm.
-
Workflow Diagram
Caption: Workflow for the enrichment of cysteine-containing peptides.
Application 2: Quantitative Thiol Reactivity Profiling
This application enables the quantitative analysis of cysteine reactivity, which can be altered by changes in the cellular redox state or by the binding of drugs and metabolites.[2][3]
Experimental Protocol: Isotopic Labeling for Relative Quantification of Thiol Reactivity
This protocol is based on the principle of using light and heavy isotope-coded affinity tags (ICAT) or similar isotopic labeling strategies to compare the reactivity of cysteine residues between two samples.
Materials:
-
Two biological samples (e.g., control and treated cells)
-
Light and heavy versions of a thiol-reactive isotopic probe (e.g., ICAT reagents)
-
Standard proteomics reagents as listed in the previous protocol.
Procedure:
-
Sample Preparation:
-
Prepare protein extracts from the control and treated samples separately.
-
-
Isotopic Labeling:
-
Label the control sample with the light isotopic probe.
-
Label the treated sample with the heavy isotopic probe.
-
Ensure the labeling reaction goes to completion.
-
-
Sample Combination and Digestion:
-
Combine the light- and heavy-labeled protein samples in a 1:1 ratio.
-
Perform tryptic digestion on the combined sample.
-
-
Enrichment and Analysis:
-
Enrich the labeled peptides using the affinity tag (e.g., biotin-streptavidin).
-
Analyze the enriched peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the isotopically labeled peptide pairs.
-
Quantify the relative abundance of each peptide by comparing the signal intensities of the light and heavy isotopic peaks.
-
A change in the light-to-heavy ratio for a specific peptide indicates a change in the reactivity of that cysteine residue between the two conditions.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a quantitative thiol reactivity experiment.
| Protein | Peptide Sequence | Cysteine Position | Fold Change (Treated/Control) | p-value |
| Thioredoxin | ...GC GPSK... | 32 | 0.52 | <0.01 |
| Peroxiredoxin-2 | ...VC PAGW... | 51 | 0.45 | <0.01 |
| GAPDH | ...TC R... | 152 | 1.89 | <0.05 |
| EGFR | ...AC HNH... | 797 | 2.50 | <0.01 |
A fold change < 1 indicates decreased reactivity (e.g., oxidation) in the treated sample, while a fold change > 1 indicates increased reactivity.
Signaling Pathway Diagram
The following diagram illustrates a simplified redox signaling pathway where a stimulus leads to the oxidation of a key signaling protein, which could be detected by the quantitative thiol reactivity profiling method.
Caption: Simplified redox signaling pathway involving protein tyrosine phosphatase.
Conclusion
While "this compound" does not have established applications in proteomics, the principles of thiol chemistry are central to the field. The protocols and workflows described here for well-established thiol-reactive probes provide a framework for how a novel reagent with similar properties could be utilized to study the cysteinome. Any new thiol-reactive compound would need to be rigorously tested and validated against these established methods to demonstrate its utility in proteomics research.
References
- 1. Cysteinyl Peptide Capture for Shotgun Proteomics: Global Assessment of Chemoselective Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity [scite.ai]
- 4. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 5. Proteomic approaches to the characterization of protein thiol modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomics approaches to study the redox state of cysteine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol redox proteomics: Characterization of thiol-based post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Dimethylamino)propane-1-thiol Hydrochloride in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific experimental data is publicly available for 2-(dimethylamino)propane-1-thiol hydrochloride. The following application notes and protocols are based on the general chemical properties of aminothiols and data from structurally related compounds. These should be considered as illustrative examples and a starting point for experimental design.
Application Notes
This compound hydrochloride is a versatile aminothiol compound with potential applications in various experimental setups, primarily leveraging the reactivity of its thiol and amino functional groups. Its utility can be envisioned in bioconjugation, materials science, and as a chelating agent.
Bioconjugation and Labeling
The thiol group of this compound hydrochloride is a potent nucleophile, making it suitable for conjugation to biomolecules. It can participate in thiol-ene "click" chemistry reactions, Michael additions to maleimides, and reactions with various electrophiles to label proteins, peptides, or nucleic acids. The dimethylamino group can modulate the compound's solubility and basicity, potentially influencing reaction kinetics and the properties of the final conjugate. A recent study has highlighted the use of nitrile-aminothiol conjugation (NATC) as a biocompatible ligation technique with high chemo-selectivity, where the reaction kinetics are pH-dependent.[1][2] This suggests that this compound could be a valuable reagent in such advanced bioconjugation strategies.
Surface Functionalization of Nanoparticles
Aminothiols are widely used to functionalize the surface of metallic nanoparticles, such as gold and silver.[3][4][5] The thiol group forms a strong coordinate bond with the metal surface, creating a self-assembled monolayer. The dimethylamino group would then be exposed on the nanoparticle surface, imparting a positive charge and altering its surface properties. This can be utilized to enhance the colloidal stability of the nanoparticles, mediate their interaction with biological membranes, or for the layer-by-layer assembly of more complex nanostructures.
Metal Chelation and Complex Formation
Like other aminothiols, this compound hydrochloride can act as a chelating ligand for various metal ions.[6][7][8] The soft thiol and hard amino groups can coordinate with a range of transition metals. This property could be exploited in the development of metal sensors, catalysts, or as a tool to study the role of metal ions in biological systems.
Quantitative Data Summary
Due to the lack of specific experimental data for this compound hydrochloride, the following table presents hypothetical, yet plausible, data for a bioconjugation reaction. This is for illustrative purposes to guide experimental design.
| Parameter | Value | Conditions |
| Reaction Efficiency | >90% | pH 7.5, 2 hours, Room Temperature |
| Reactant 1 | This compound hydrochloride | 1.2 equivalents |
| Reactant 2 | Maleimide-activated protein (10 mg/mL) | 1.0 equivalent |
| Buffer | Phosphate-buffered saline (PBS) with 5 mM EDTA | - |
| Analytical Method | SDS-PAGE and Mass Spectrometry | - |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol is adapted from a method described in patent CN110325511B for the synthesis of the named compound.[9]
Materials:
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound hydrochloride (or its precursor for synthesis)
-
Phosgene (or a phosgene equivalent, used in the context of the patent's subsequent steps; for the aminothiol salt itself, this is the starting material)
-
Nitrogen gas atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Set up a double-necked 100 mL round-bottom flask under a nitrogen atmosphere and stir at 0°C.
-
To the flask, add sodium hydride dissolved in 50 mL of anhydrous THF.
-
Slowly add this compound hydrochloride to the stirred suspension.
-
Continue stirring the mixture for 5 minutes under a nitrogen atmosphere at 0°C to form the sodium thiolate.
-
For subsequent reactions as per the patent: To the resulting solution, slowly add a solution of phosgene (or other electrophile) in THF (80 mL) via a syringe over approximately 10 minutes.
-
Allow the resulting solution to stir at room temperature for 6 hours under a nitrogen atmosphere.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard organic chemistry techniques such as extraction and column chromatography.
Protocol 2: General Protocol for Protein Labeling using a Maleimide Linker
This protocol describes a general procedure for conjugating an aminothiol to a protein that has been functionalized with a maleimide group.
Materials:
-
Maleimide-activated protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound hydrochloride
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 5 mM EDTA
-
Desalting column (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Dissolve the maleimide-activated protein in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Prepare a stock solution of this compound hydrochloride in the reaction buffer. A 10- to 20-fold molar excess over the protein is typically used.
-
Add the required volume of the this compound hydrochloride stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
-
To remove the excess unconjugated aminothiol, pass the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
Confirm the conjugation and purity of the labeled protein using SDS-PAGE and UV-Vis spectrophotometry or mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis and bioconjugation of this compound HCl.
Caption: Hypothetical role of an aminothiol in mitigating oxidative stress.
References
- 1. Advancing Nitrile-Aminothiol Strategy for Dual and Sequential Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing nitrile-aminothiol strategy for dual and sequential bioconjugation | RTI [rti.org]
- 3. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition metal thiolate complex - Wikipedia [en.wikipedia.org]
- 9. CN110325511B - Ionizable cationic lipids for RNA delivery - Google Patents [patents.google.com]
Application Notes and Protocols: Techniques for Labeling Proteins with 2-(Dimethylamino)propane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the covalent labeling of proteins with 2-(Dimethylamino)propane-1-thiol. The following sections outline the principles of thiol-reactive labeling, specific experimental procedures, and data presentation guidelines to facilitate the successful conjugation of this aminothiol to target proteins, primarily through the modification of cysteine residues.
Introduction to Thiol-Reactive Protein Labeling
Covalent modification of proteins is a cornerstone of modern proteomics, enabling the attachment of various probes for detection, imaging, and functional studies.[1][2] Thiol-reactive chemistry is a widely used strategy for site-specific protein labeling, targeting the sulfhydryl group of cysteine residues.[3] Cysteine is a relatively rare amino acid, which often allows for specific labeling at a single or a few sites within a protein sequence, minimizing disruption of protein function.[1][3]
The most common reagents for thiol-reactive labeling are maleimides and haloacetamides (such as iodoacetamides), which readily react with the nucleophilic thiol group of cysteine to form stable thioether bonds.[4][5] This reaction is typically performed at a pH range of 6.5-7.5 to ensure the thiol group is sufficiently nucleophilic while minimizing side reactions with other amino acid residues like lysine.
Labeling proteins with this compound introduces a tertiary amine and a thiol group. This can be useful for altering the charge of a protein, introducing a potential metal chelation site, or for subsequent conjugation reactions. The protocols described below provide a general framework for achieving this modification.
Experimental Workflow Overview
The general workflow for labeling a protein with this compound via cysteine residues involves several key steps: protein preparation, reduction of disulfide bonds, reaction with a thiol-reactive crosslinker, and finally, conjugation with this compound.
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics: Technologies and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Thiol-Containing Ligands in Radiopharmaceutical Synthesis
A Note on 2-(Dimethylamino)propane-1-thiol:
Initial literature and database searches did not yield specific applications or established protocols for the use of "this compound" in the synthesis of radiopharmaceuticals. While this aminothiol compound is commercially available, its role as a chelating agent or precursor in radiolabeling is not well-documented in peer-reviewed publications.
Therefore, these application notes will focus on a well-established and representative class of thiol-containing bifunctional chelating agents: the Diamide Dithiolate (N2S2) ligands . These compounds share structural motifs with aminothiols and are extensively used for the stable chelation of Technetium-99m (⁹⁹ᵐTc), the most widely used radionuclide in diagnostic nuclear medicine. The principles and protocols described herein for N2S2 ligands provide a comprehensive framework for researchers and drug development professionals working with thiol-based chelation chemistry in radiopharmacy.
Application Notes: Diamide Dithiolate (N2S2) Ligands for ⁹⁹ᵐTc-Radiopharmaceuticals
Introduction
Diamide dithiolate (N2S2) ligands are a class of tetradentate chelating agents that form highly stable, neutral, and lipophilic complexes with the oxotechnetium(V) core ([⁹⁹ᵐTc]Tc=O³⁺). The general structure consists of two amide nitrogens and two thiol sulfurs that coordinate with the technetium metal center. The high thermodynamic stability and kinetic inertness of the resulting ⁹⁹ᵐTc-N2S2 complexes prevent the release of the radionuclide in vivo, a critical requirement for targeted radiopharmaceuticals.
The versatility of the N2S2 framework allows for the attachment of a variety of biologically active molecules (BAMs), such as peptides, antibodies, or small molecules, through a linker. This enables the development of targeted imaging agents for a wide range of diseases, including cancer, neurological disorders, and cardiovascular conditions.
Key Advantages of N2S2 Ligands:
-
High Stability: Form robust complexes with ⁹⁹ᵐTc, minimizing in vivo dissociation.
-
Favorable Kinetics: Radiolabeling can often be achieved under mild conditions (room temperature, physiological pH).
-
Versatility: The ligand backbone can be readily modified to attach targeting moieties and to modulate the pharmacokinetic properties of the final radiopharmaceutical.
-
Defined Stereochemistry: The coordination of the N2S2 ligand to the Tc(V) core can result in specific isomers (syn and anti), which may exhibit different biological activities.
Mechanism of Chelation
The chelation process typically involves the reduction of pertechnetate ([⁹⁹ᵐTc]TcO₄⁻), obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator, to a lower oxidation state, usually Tc(V). This is commonly achieved using a reducing agent, with stannous chloride (SnCl₂) being the most prevalent. The reduced technetium is then complexed by the four donor atoms (two nitrogen and two sulfur) of the N2S2 ligand. The resulting complex often features a square pyramidal geometry with an apical oxo group.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and quality control of a generic ⁹⁹ᵐTc-N2S2-BAM radiopharmaceutical.
| Table 1: Typical Radiolabeling Reaction Parameters | |
| Parameter | Typical Range/Value |
| N2S2-BAM Precursor | 10-100 µg |
| Stannous Chloride (SnCl₂) | 5-50 µg |
| ⁹⁹ᵐTc-Pertechnetate Activity | 370-3700 MBq (10-100 mCi) |
| Reaction Volume | 0.5-2.0 mL |
| Reaction pH | 5.5 - 7.5 |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Incubation Time | 15-60 minutes |
| Table 2: Quality Control Specifications | |
| Parameter | Acceptance Criteria |
| Radiochemical Purity (RCP) | |
| - HPLC | > 95% |
| - TLC | > 95% |
| Unbound ⁹⁹ᵐTcO₄⁻ | < 2% |
| ⁹⁹ᵐTc-Colloid | < 2% |
| Specific Activity | Variable (application-dependent) |
| Stability in Serum (4h) | > 90% intact radiopharmaceutical |
Experimental Protocols
Protocol 1: General Synthesis of a ⁹⁹ᵐTc-N2S2 Radiopharmaceutical
This protocol describes a general method for the radiolabeling of a bifunctional N2S2 chelator conjugated to a biologically active molecule (N2S2-BAM).
Materials:
-
N2S2-BAM precursor solution (1 mg/mL in ethanol or DMSO)
-
Stannous chloride (SnCl₂) solution (1 mg/mL in 0.01 M HCl, freshly prepared)
-
Sodium pertechnetate (Na⁹⁹ᵐTcO₄) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile, pyrogen-free reaction vials
-
Nitrogen gas supply
Procedure:
-
In a sterile, nitrogen-purged reaction vial, add 50 µL of the N2S2-BAM precursor solution.
-
Add 100 µL of PBS (pH 7.4).
-
Add 20 µL of the freshly prepared SnCl₂ solution.
-
Gently swirl the vial to mix the contents.
-
Carefully add the desired amount of Na⁹⁹ᵐTcO₄ eluate (e.g., 1 mL containing ~1850 MBq).
-
Adjust the pH of the reaction mixture to 6.5-7.0 using 0.1 M HCl or 0.1 M NaOH, if necessary.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
After incubation, perform quality control checks.
Protocol 2: Quality Control using Radio-HPLC
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a radioactivity detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
Gradient Elution:
-
A typical gradient might be: 0-2 min (95% A, 5% B), 2-20 min (linear gradient to 5% A, 95% B), 20-25 min (5% A, 95% B), 25-30 min (return to 95% A, 5% B).
Procedure:
-
Inject a small aliquot (10-20 µL) of the reaction mixture onto the HPLC column.
-
Run the gradient elution and monitor the chromatogram from both the UV and radioactivity detectors.
-
Identify the peaks corresponding to the ⁹⁹ᵐTc-N2S2-BAM complex, unbound ⁹⁹ᵐTcO₄⁻, and any other radiochemical impurities.
-
Calculate the radiochemical purity by integrating the peak areas in the radio-chromatogram.
Visualizations
Caption: Workflow for ⁹⁹ᵐTc-N2S2 Radiopharmaceutical Synthesis.
Caption: Chelation of ⁹⁹ᵐTc with an N2S2 Ligand.
Application Notes and Protocols for 2-(Dimethylamino)propane-1-thiol in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)propane-1-thiol is a versatile aminothiol ligand with potential applications in coordination chemistry, materials science, and drug development. Its structure, featuring both a soft thiol (-SH) and a harder amino (-N(CH₃)₂) donor group, allows it to act as a chelating ligand, forming stable complexes with a variety of metal ions. The presence of both sulfur and nitrogen atoms enables diverse coordination modes, including S,N-chelation and S-bridging, leading to the formation of both mononuclear and polynuclear metal complexes. This document provides an overview of its potential applications, summarizes key data from related compounds, and offers generalized experimental protocols for the synthesis and characterization of its metal complexes.
While specific detailed studies on this compound are limited in publicly available literature, valuable insights can be drawn from the coordination chemistry of its close structural analogs, such as 2-(dimethylamino)ethanethiol and 3-(dimethylamino)-1-propanethiol. These related compounds have been shown to form complexes with interesting structural features and potential biological activity.
Potential Applications
The unique properties of metal complexes derived from this compound suggest their utility in several areas:
-
Catalysis: The formation of well-defined metal complexes can be explored for catalytic applications in organic synthesis. The electronic and steric properties of the ligand can be tuned to influence the catalytic activity and selectivity of the metal center.
-
Materials Science: The ability of thiol-containing ligands to bind to metal surfaces makes them suitable for the functionalization of nanoparticles. Complexes of this compound could be used to create novel materials with interesting optical, electronic, or magnetic properties.
-
Bioinorganic Chemistry and Drug Development: Metal complexes are increasingly being investigated for their therapeutic potential. The coordination of a bioactive ligand like an aminothiol to a metal center can enhance its biological activity. Metal complexes containing aminothiol ligands have been explored for their antimicrobial and anticancer properties. The chelation can improve the lipophilicity of a drug molecule, facilitating its transport across cell membranes.
Physicochemical Data of the Ligand
| Property | Value |
| Chemical Formula | C₅H₁₃NS |
| Molecular Weight | 119.23 g/mol |
| CAS Number | 66338-45-2[1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 135.4 ± 23.0 °C (Predicted)[2] |
| Density | 0.898 ± 0.06 g/cm³ (Predicted)[2] |
Coordination Chemistry and Structural Data of Analogous Complexes
Table 1: Selected Bond Distances (Å) and Angles (°) for M[(CH₂)₃NMe₂]₂ Complexes [3]
| Parameter | Ni[(CH₂)₃NMe₂]₂ | Pd[(CH₂)₃NMe₂]₂ | Pt[(CH₂)₃NMe₂]₂ |
| M-N Bond Length | 2.088(4) | 2.183(2) | 2.181(3) |
| M-C Bond Length | 1.940(5) | 2.031(3) | 2.050(4) |
| N-M-N Bond Angle | 94.6(2) | 90.9(1) | 91.1(1) |
| C-M-C Bond Angle | 90.0(2) | 88.6(1) | 87.8(2) |
| N-M-C Bond Angle (intraligand) | 82.7(2) | 85.1(1) | 85.5(1) |
Note: The data presented is for the 3-(dimethylamino)-1-propyl ligand, an isomer of the deprotonated form of this compound, and serves as an illustrative example of the coordination geometry.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of metal complexes of this compound, based on methodologies reported for analogous aminothiol ligands.
General Synthesis of a Metal Halide Complex
This protocol is adapted from the synthesis of tetranuclear 2-(dimethylamino)ethanethiolato complexes of zinc, cadmium, and mercury.
Objective: To synthesize a metal halide complex of this compound.
Materials:
-
Metal(II) halide (e.g., ZnCl₂, CdBr₂, HgCl₂)
-
This compound hydrochloride (HL·HCl)
-
Triethylamine (NEt₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Diethyl ether
Procedure:
-
In a nitrogen-filled glovebox or using Schlenk line techniques, dissolve the metal(II) halide (1 mmol) in anhydrous acetonitrile (20 mL).
-
In a separate flask, dissolve this compound hydrochloride (1 mmol) in anhydrous acetonitrile (10 mL).
-
To the ligand solution, add triethylamine (2 mmol) dropwise with stirring.
-
Add the ligand/base solution dropwise to the stirred metal salt solution at room temperature.
-
Stir the reaction mixture for 12-24 hours at room temperature.
-
Reduce the volume of the solvent under vacuum until a precipitate begins to form.
-
Add diethyl ether to complete the precipitation of the product.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetonitrile/diethyl ether) to obtain X-ray quality crystals.
Characterization of the Synthesized Complex
The synthesized complex should be characterized using a variety of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand to the metal center by observing shifts in the resonances of the protons and carbons near the donor atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the S-H stretching vibration (typically around 2550 cm⁻¹) and shifts in the C-N and N-H (if applicable) stretching frequencies can provide evidence of coordination.
-
Elemental Analysis: To determine the empirical formula of the complex and confirm its purity.
-
X-ray Crystallography: To determine the solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry.
-
Mass Spectrometry: To determine the molecular weight of the complex.
Visualizations
Proposed Coordination Modes
The following diagram illustrates the potential coordination modes of this compound with a metal center.
General Experimental Workflow
The diagram below outlines a typical workflow for the synthesis and characterization of a metal complex with this compound.
Hypothetical Mechanism of Biological Action
For drug development professionals, understanding the potential mechanism of action is crucial. While no specific biological activity has been reported for complexes of this compound, a common mechanism for metal-based drugs is enzyme inhibition. The following diagram illustrates this hypothetical pathway.
Safety and Handling
This compound is a thiol and an amine, and as such, should be handled with appropriate safety precautions. It is likely to have a strong, unpleasant odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound represents a promising ligand for the development of novel coordination complexes. Based on the chemistry of its analogs, it is expected to form stable, potentially polynuclear complexes with a range of metal ions. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis, characterization, and application of these complexes in catalysis, materials science, and drug discovery. Further research is warranted to fully elucidate the coordination chemistry and potential biological activities of metal complexes derived from this versatile ligand.
References
Troubleshooting & Optimization
Technical Support Center: Aggregation Troubleshooting for 2-(Dimethylamino)propane-1-thiol (DAPT) Functionalized Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting aggregation issues encountered with nanoparticles functionalized with "2-(Dimethylamino)propane-1-thiol" (DAPT).
Troubleshooting Guide
This guide addresses common questions and issues related to the aggregation of DAPT-functionalized nanoparticles.
Question 1: My DAPT-functionalized nanoparticles aggregated immediately after synthesis. What are the likely causes?
Immediate aggregation upon functionalization with this compound (DAPT) can be attributed to several factors related to the ligand itself and the reaction conditions. The primary causes often involve suboptimal pH, high ionic strength, or an inappropriate solvent system. The tertiary amine group of DAPT is sensitive to pH, and its protonation state plays a crucial role in nanoparticle stability.[1] Additionally, the thiol group's interaction with the nanoparticle surface needs to be optimized to ensure a stable coating.[2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal pH | The tertiary amine in DAPT has a pKa that determines its protonation state. If the pH of the solution is near the pKa, the surface charge of the nanoparticles can be close to neutral, leading to a loss of electrostatic repulsion and subsequent aggregation.[3] | Adjust the pH of the reaction medium. For amine-functionalized nanoparticles, maintaining a pH that ensures a consistent surface charge (either positive or negative) is crucial. A pH 2 units away from the pKa of the tertiary amine is a good starting point. |
| High Ionic Strength | High concentrations of salts in the reaction mixture can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and leading to aggregation. This is a common issue with many types of nanoparticles.[4][5] | Use low ionic strength buffers or deionized water for the synthesis. If salts are necessary, use the minimum concentration required. Consider dialysis or diafiltration to remove excess salts after functionalization. |
| Incomplete or Poor Ligand Coverage | Insufficient DAPT concentration or a short reaction time can lead to incomplete surface coverage, leaving exposed nanoparticle surfaces that can interact and aggregate. | Increase the molar ratio of DAPT to the nanoparticle precursor. Also, consider increasing the reaction time to ensure complete ligand exchange and surface functionalization. |
| Solvent Incompatibility | The solvent used may not be optimal for both the nanoparticles and the DAPT ligand, leading to poor solubility and aggregation. | Ensure the chosen solvent is appropriate for both the nanoparticle core material and the DAPT ligand. For gold nanoparticles, ethanol or a mixture of water and ethanol is often used.[6] |
Question 2: My DAPT-functionalized nanoparticles are stable in water but aggregate when I transfer them to a buffer (e.g., PBS). Why is this happening and how can I prevent it?
This is a common issue and is most likely due to the high ionic strength of the buffer. Buffers like Phosphate Buffered Saline (PBS) contain a relatively high concentration of salts, which can disrupt the electrostatic stabilization of your nanoparticles.
Troubleshooting Steps:
-
Reduce Buffer Concentration: If your experiment allows, try using a lower concentration of the buffer (e.g., 0.1x PBS).
-
Increase Steric Hindrance: Co-functionalize the nanoparticles with a sterically hindering ligand, such as a short-chain polyethylene glycol (PEG)-thiol. This will provide an additional layer of stabilization that is less sensitive to ionic strength.
-
Optimize pH of the Buffer: Ensure the pH of the buffer is not close to the isoelectric point of your DAPT-functionalized nanoparticles. The tertiary amine on DAPT will be protonated at physiological pH, leading to a positive surface charge. Ensure the buffer's pH maintains this charge.
-
Gradual Buffer Exchange: Instead of transferring the nanoparticles directly, perform a gradual buffer exchange using dialysis or a centrifugal filter unit. This allows the nanoparticles to equilibrate slowly to the new ionic environment.
Question 3: I am observing a slow aggregation of my DAPT-functionalized nanoparticles over time during storage. What are the best storage conditions?
Slow aggregation during storage is often due to suboptimal storage conditions that promote particle-particle interactions over time.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 4°C | Lower temperatures slow down the Brownian motion of the nanoparticles, reducing the frequency of collisions that can lead to aggregation. Avoid freezing, as the formation of ice crystals can force nanoparticles together and cause irreversible aggregation. |
| Concentration | Store at a relatively low concentration. | Higher concentrations increase the likelihood of particle collisions. It is often better to store a more dilute suspension and concentrate it just before use if necessary. |
| pH | Store in a buffer with a pH that ensures high surface charge (e.g., pH 4-5 for a positive charge on the amine). | Maintaining a strong electrostatic repulsion is key to long-term stability. |
| Light | Store in the dark. | For some nanoparticle materials, light can induce photochemical reactions that may lead to aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the dimethylamino group in the stability of the nanoparticles?
The dimethylamino group is a tertiary amine. In aqueous solution, it can be protonated depending on the pH. When protonated (at pH values below its pKa), it imparts a positive charge to the nanoparticle surface. This positive charge leads to electrostatic repulsion between the nanoparticles, which helps to prevent aggregation.[3]
Q2: How does the thiol group contribute to the functionalization?
The thiol group (-SH) has a strong affinity for the surface of noble metal nanoparticles, such as gold and silver, forming a stable covalent-like bond.[2] This strong interaction anchors the DAPT molecule to the nanoparticle surface, creating a functional coating.
Q3: What characterization techniques are essential to confirm successful functionalization and assess aggregation?
The following techniques are highly recommended:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter of the nanoparticles and the polydispersity index (PDI). An increase in size or PDI is indicative of aggregation.
-
Zeta Potential Measurement: To measure the surface charge of the nanoparticles. A zeta potential value with a magnitude greater than 25 mV (either positive or negative) generally indicates good colloidal stability.[7]
-
UV-Vis Spectroscopy: For plasmonic nanoparticles like gold, aggregation causes a red-shift and broadening of the surface plasmon resonance peak.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and aggregation state of the nanoparticles directly.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the functional groups from the DAPT molecule on the nanoparticle surface.
Experimental Protocols
Protocol 1: Synthesis of DAPT-Functionalized Gold Nanoparticles
This protocol is a general guideline and may need optimization for your specific application.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
This compound (DAPT)
-
Deionized water (18.2 MΩ·cm)
-
Ethanol
Procedure:
-
Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method):
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
In a clean flask, bring 50 mL of the HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 5 mL of a 38.8 mM solution of trisodium citrate to the boiling solution.
-
The solution color will change from yellow to clear, then to black, and finally to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
-
Functionalization with DAPT:
-
Prepare a 10 mM solution of DAPT in ethanol.
-
To the cooled gold nanoparticle solution, add the DAPT solution dropwise while stirring. A typical starting molar ratio of DAPT to gold is 1000:1.
-
Allow the reaction to proceed for at least 12 hours at room temperature with gentle stirring to ensure complete ligand exchange.
-
Purify the DAPT-functionalized nanoparticles by centrifugation (e.g., 12,000 rpm for 30 minutes). Discard the supernatant and resuspend the nanoparticle pellet in a suitable buffer or deionized water. Repeat the washing step two more times.
-
Protocol 2: Characterization of DAPT-Functionalized Nanoparticles
-
UV-Vis Spectroscopy:
-
Record the UV-Vis spectrum of the citrate-capped and DAPT-functionalized gold nanoparticles from 400 to 800 nm.
-
A slight red-shift of the surface plasmon resonance peak after functionalization is expected. Significant broadening or a large red-shift indicates aggregation.
-
-
Dynamic Light Scattering (DLS) and Zeta Potential:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water or a low ionic strength buffer.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS. A PDI value below 0.3 is generally considered acceptable.
-
Measure the zeta potential to assess the surface charge and colloidal stability.
-
Diagrams
Caption: Workflow for synthesis and characterization.
Caption: Logic for troubleshooting aggregation.
Caption: Electrostatic stabilization mechanism.
References
- 1. Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. leonardo.inf.um.es [leonardo.inf.um.es]
- 6. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 7. researchgate.net [researchgate.net]
Improving the efficiency of disulfide reduction with "2-(Dimethylamino)propane-1-thiol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "2-(Dimethylamino)propane-1-thiol" for the reduction of disulfide bonds in peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical reducing agent designed for the cleavage of disulfide bonds (-S-S-) in proteins and peptides, resulting in two free thiol groups (-SH). The reaction proceeds via a thiol-disulfide exchange mechanism.[1][2] The thiolate form of this compound acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond.[1] This process is crucial for various applications, including protein characterization, refolding, and sample preparation for mass spectrometry.
Q2: What are the potential advantages of using this compound over other reducing agents like DTT or TCEP?
While extensive comparative data for this compound is still emerging, its structure suggests potential benefits. The presence of a tertiary amine may influence its solubility, pKa, and redox potential. Ideally, a good reducing agent should be effective at a desired pH range, have a low tendency for side reactions, and be easily removable after the reduction is complete.[1] For instance, unlike DTT, TCEP is a non-thiol reducing agent and does not require removal before certain downstream applications like thiol-reactive labeling, a feature that might be shared or differed by this compound.[3]
Q3: At what pH should I perform the reduction reaction?
The efficiency of thiol-based reducing agents is pH-dependent. The reactive species is the thiolate anion (-S⁻).[1][4] Therefore, the reaction is typically more efficient at a pH slightly above the pKa of the thiol group. For most thiols, this is in the neutral to slightly basic range (pH 7-8.5).[1][5] It is recommended to perform initial optimization experiments to determine the ideal pH for your specific application with this compound.
Q4: How can I remove this compound after the reduction is complete?
Excess reducing agent often needs to be removed to prevent interference with downstream processes, such as alkylation or labeling of the newly formed thiols.[1][3] Common methods for removing small molecule thiols include:
-
Dialysis or Buffer Exchange: Effective for large protein samples.
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Gel Filtration Chromatography (Desalting Columns): Separates the protein from the smaller reducing agent.
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Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation can be used, but care must be taken to ensure the protein of interest is not lost and can be correctly refolded.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Disulfide Reduction | 1. Insufficient concentration of reducing agent: The molar excess of the reducing agent may be too low. 2. Suboptimal pH: The pH of the reaction buffer may not be optimal for the thiolate formation of this compound. 3. Short reaction time or low temperature: The reaction may not have proceeded to completion. 4. Steric hindrance: The disulfide bond may be buried within the protein structure and inaccessible to the reducing agent. | 1. Increase the molar excess of this compound (e.g., from 10-fold to 50-fold or higher). 2. Optimize the pH of the reaction buffer. Test a range from pH 7.0 to 8.5. 3. Increase the reaction time (e.g., from 30 minutes to 1-2 hours) and/or the temperature (e.g., from room temperature to 37°C). 4. Add a denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) to unfold the protein and improve accessibility of the disulfide bonds. |
| Protein Aggregation or Precipitation | 1. Exposure of hydrophobic regions: Reduction of disulfide bonds that stabilize the protein's tertiary structure can lead to unfolding and aggregation.[5] 2. Intermolecular disulfide bond formation: If the reducing agent is removed without proper quenching or alkylation, the newly formed thiols can re-oxidize to form intermolecular disulfide bonds, leading to aggregation.[5] | 1. Include additives in the buffer that can help maintain protein solubility, such as non-detergent sulfobetaines (NDSBs), arginine, or glycerol. 2. Perform the reduction in the presence of a denaturant to keep the unfolded protein soluble. 3. Immediately follow the reduction step with alkylation of the free thiols using reagents like iodoacetamide (IAM) or N-ethylmaleimide (NEM) to prevent re-oxidation.[6] |
| Side Reactions or Modifications | 1. Thiol-disulfide scrambling: If the reduction is not complete, existing free thiols can react with remaining disulfide bonds, leading to a heterogeneous mixture of disulfide-linked species.[5] 2. Reaction with other functional groups: While less common for thiols, high concentrations or extreme pH values could potentially lead to off-target reactions. | 1. Ensure complete reduction by optimizing the reaction conditions as described above. 2. Follow established protocols and avoid unnecessarily harsh conditions. |
| Interference with Downstream Applications (e.g., Mass Spectrometry, Labeling) | 1. Presence of residual reducing agent: The free thiols of this compound can interfere with subsequent thiol-reactive chemistry.[1] 2. Formation of adducts: The reducing agent might form adducts with the protein or other buffer components. | 1. Thoroughly remove the reducing agent after the reaction using one of the methods described in the FAQs. 2. Analyze a blank sample containing only the buffer and reducing agent to identify any potential adducts or interfering species. |
Data Presentation
The following tables provide a comparative overview of commonly used disulfide reducing agents. Note: Data for this compound is not yet widely published and should be determined empirically. The values for DPDT, a structurally related compound, are included for illustrative purposes.
Table 1: Properties of Common Disulfide Reducing Agents
| Reducing Agent | Abbreviation | Optimal pH Range | Key Characteristics |
| Dithiothreitol | DTT | 7.0 - 8.0 | Forms a stable six-membered ring upon oxidation; short half-life in solution.[7] |
| Tris(2-carboxyethyl)phosphine | TCEP | < 7.0 | Non-thiol reducing agent, irreversible reaction, stable in solution.[3][7] |
| 2-(Dibenzylamino)propane-1,3-dithiol | DPDT | Not specified | A newer dithiol-based reducer, reported to have comparable reducing capacity to DTT.[7] |
| This compound | - | To be determined | Thiol-based, potential for altered reactivity and solubility due to the amino group. |
Table 2: Comparative Performance Metrics (Illustrative)
| Parameter | DTT | TCEP | DPDT | This compound |
| Molar Excess for Complete Reduction (Typical) | 10-100 fold | 10-50 fold | Reported comparable to DTT[7] | To be determined |
| Reaction Time (Typical) | 15-60 min | 15-60 min | To be determined | To be determined |
| Odor | Strong | Odorless | Not specified (dithiols are often less odorous than monothiols)[7] | To be determined |
| Air Oxidation Sensitivity | High | Low | Not specified | To be determined |
Experimental Protocols
Protocol 1: General Procedure for Disulfide Bond Reduction in a Protein Sample
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Sample Preparation: Dissolve the protein or peptide sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
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Addition of Reducing Agent:
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Prepare a fresh stock solution of this compound.
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Add the reducing agent to the protein solution to achieve the desired final molar excess (e.g., a 20-fold molar excess over the concentration of disulfide bonds).
-
-
Incubation:
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Incubate the reaction mixture at room temperature or 37°C for 1 hour. Gentle mixing can be applied.
-
-
Removal of Reducing Agent (if necessary for downstream application):
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Use a desalting column or dialysis to remove the excess this compound.
-
-
Alkylation (Optional but Recommended to Prevent Re-oxidation):
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Add a freshly prepared solution of an alkylating agent (e.g., iodoacetamide to a final concentration of 2-5 fold molar excess over the total thiol concentration).
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Incubate in the dark at room temperature for 30-60 minutes.
-
-
Quenching:
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Quench any remaining alkylating agent by adding a small amount of a thiol-containing reagent (like DTT or 2-mercaptoethanol), if compatible with the subsequent steps.
-
-
Downstream Processing: The reduced and alkylated sample is now ready for downstream applications such as SDS-PAGE, mass spectrometry, or activity assays.
Protocol 2: Monitoring the Extent of Disulfide Reduction using Ellman's Reagent (DTNB)
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Prepare a DTNB solution (5,5'-dithiobis-(2-nitrobenzoic acid)) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.0).
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Take an aliquot of the protein sample before adding the reducing agent and add it to the DTNB solution. This will measure the initial free thiol content.
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Measure the absorbance at 412 nm.
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After the reduction reaction with this compound is complete, remove the excess reducing agent.
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Take an aliquot of the reduced protein sample and add it to the DTNB solution.
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Measure the absorbance at 412 nm. A significant increase in absorbance compared to the initial measurement indicates the successful reduction of disulfide bonds.[1]
Visualizations
Caption: Experimental workflow for disulfide bond reduction and alkylation.
Caption: Troubleshooting logic for incomplete disulfide reduction.
Caption: Mechanism of thiol-disulfide exchange reaction.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serinol-Based Versatile Disulfide-Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions of "2-(Dimethylamino)propane-1-thiol" in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)propane-1-thiol. The information is designed to address specific issues that may be encountered during synthesis and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of a target molecule using this compound as a nucleophile is showing a significant amount of a higher molecular weight impurity. What could this be?
A1: A common side reaction for thiols, including this compound, is oxidative dimerization. This occurs when two molecules of the thiol react to form a disulfide bond, resulting in a molecule with double the molecular weight of your starting thiol. This oxidation can be promoted by exposure to air (atmospheric oxygen), oxidizing agents, or even trace metal impurities.[1][2]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be thoroughly degassed prior to use.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, though this may complicate purification.
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Purification: The disulfide impurity can often be separated from the desired product by column chromatography.
Q2: I am observing the formation of multiple products when using an alkyl halide in the presence of this compound. What are the possible side reactions?
A2: this compound has two nucleophilic centers: the sulfur of the thiol and the nitrogen of the dimethylamino group. While the thiol is generally a stronger nucleophile, competitive N-alkylation can occur, leading to a quaternary ammonium salt. Furthermore, over-alkylation of the thiol to form a sulfonium salt, although less common, is also a possibility.
Troubleshooting Steps:
-
Control of Stoichiometry: Use a precise 1:1 stoichiometry of your alkylating agent to this compound.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for S-alkylation over N-alkylation.
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Choice of Base: If a base is used to deprotonate the thiol, a milder, non-nucleophilic base is recommended to avoid competing reactions.
Q3: The yield of my reaction involving this compound is consistently low. What factors could be contributing to this?
A3: Low yields can be attributed to several factors:
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Purity of Starting Material: The purity of this compound can significantly impact reaction outcomes. It is often supplied as a hydrochloride salt, which needs to be neutralized in situ. Incomplete neutralization can result in low yields.
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Side Reactions: As discussed, oxidation to the disulfide and competitive N-alkylation can consume the starting material and reduce the yield of the desired product.
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Improper Handling and Storage: Thiols are sensitive to air and moisture. Improper storage can lead to degradation of the starting material before it is even used.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield reactions.
Quantitative Data Summary
| Experiment ID | Atmosphere | Reaction Time (h) | Yield of Desired Product (%) | Disulfide Impurity (%) |
| EXP-01 | Air | 6 | 65 | 25 |
| EXP-02 | Nitrogen | 6 | 85 | 5 |
| EXP-03 | Argon | 6 | 88 | <2 |
| EXP-04 | Nitrogen | 12 | 82 | 8 |
This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation using this compound
This protocol outlines a general method for the reaction of this compound with an electrophile (e.g., an alkyl halide) under conditions designed to minimize side reactions.
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound hydrochloride (1.0 eq).
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Inerting: Evacuate and backfill the flask with dry nitrogen three times.
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Dissolution: Add degassed, anhydrous solvent (e.g., THF or DMF) via cannula.
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Neutralization: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) dropwise. Stir for 15 minutes at 0 °C.
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Addition of Electrophile: Add the alkyl halide (1.0 eq), dissolved in a minimal amount of degassed, anhydrous solvent, dropwise to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for the desired time, monitoring by TLC or LC-MS.
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Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Experimental Workflow Diagram
References
"2-(Dimethylamino)propane-1-thiol" stability issues and degradation products
This technical support center provides guidance on the stability and handling of 2-(Dimethylamino)propane-1-thiol, addressing common issues researchers, scientists, and drug development professionals may encounter. The information is based on the general chemical properties of aminothiols and established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like other aminothiols, the primary stability concern for this compound is its susceptibility to oxidation. The thiol (-SH) group is readily oxidized, especially in the presence of air (oxygen), metal ions, or other oxidizing agents. This can lead to the formation of disulfides and other oxidized species, which may impact the compound's purity and activity in your experiments.
Q2: What are the likely degradation products of this compound?
A2: The most common degradation product is the corresponding disulfide, formed by the oxidation of two thiol molecules. Under more aggressive oxidative conditions, further oxidation to form sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H) is possible. The dimethylamino group may also be susceptible to degradation under certain conditions, although the thiol group is generally more reactive.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxygen. It is recommended to store it at low temperatures, with short-term storage at -4°C and long-term storage at -20°C. Aliquoting the compound upon receipt can help avoid repeated freeze-thaw cycles and exposure to air.
Q4: I am observing unexpected results in my experiments. Could it be due to the degradation of this compound?
A4: Yes, the degradation of this compound could lead to unexpected experimental outcomes. The formation of impurities, particularly the disulfide, will reduce the concentration of the active thiol, potentially affecting reaction kinetics, biological activity, or analytical measurements. It is crucial to use a fresh or properly stored sample and to verify its purity if you suspect degradation.
Q5: What analytical methods can be used to assess the purity and degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is a common and effective method for assessing the purity of this compound and quantifying its degradation products. LC-MS is particularly useful for identifying the mass of potential degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological or chemical assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from a new or properly stored solid sample. 2. Analyze the old and new stock solutions by HPLC to compare purity. 3. If possible, confirm the structure of the main peak by LC-MS. | A fresh solution should restore the expected activity. HPLC analysis should show a higher purity for the fresh solution. |
| Oxidation during the experiment. | 1. De-gas all buffers and solvents used in the experiment. 2. Perform the experiment under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen/argon). 3. Include a chelating agent like EDTA in your buffers to sequester metal ions that can catalyze oxidation. | Reduced variability and restoration of expected activity. |
| Incorrect concentration of the stock solution. | 1. Re-verify the calculations used to prepare the stock solution. 2. Use a validated analytical method to confirm the concentration of the stock solution. | Correction of the concentration should lead to the expected experimental results. |
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of the disulfide degradation product. | 1. Analyze the sample by LC-MS and look for a peak with a mass corresponding to the disulfide of this compound. 2. Treat a sample with a mild oxidizing agent (e.g., a small amount of H₂O₂) and see if the unknown peak increases. | The mass of the unknown peak should match the theoretical mass of the disulfide. The peak should increase upon oxidation. |
| Formation of other degradation products. | 1. Perform forced degradation studies (see experimental protocols below) to intentionally generate degradation products. 2. Analyze the stressed samples by LC-MS to identify the masses of the degradation products and compare them to the unknown peaks in your sample. | This will help in identifying the unknown peaks and understanding the degradation pathways. |
| Contamination of the sample or analytical system. | 1. Analyze a blank (solvent only) to check for system contamination. 2. Ensure proper cleaning of all glassware and equipment used for sample preparation. | A clean blank run will rule out system contamination. |
Experimental Protocols
Protocol for a General Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
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Photostability: Expose the stock solution to light (e.g., in a photostability chamber) according to ICH Q1B guidelines.
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Control Sample: Keep a portion of the stock solution at -20°C, protected from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
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Neutralize the acid and base hydrolysis samples before analysis.
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Analyze all samples, including the control, by a suitable stability-indicating HPLC or LC-MS method.
-
-
Data Evaluation:
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Compare the chromatograms of the stressed samples to the control sample.
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Identify and quantify the degradation products.
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Determine the percentage of degradation in each condition.
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Use LC-MS to propose structures for the major degradation products.
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Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
How to prevent oxidation of "2-(Dimethylamino)propane-1-thiol" in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-(Dimethylamino)propane-1-thiol in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your compound during experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is an organic compound containing a thiol (-SH) group and a tertiary amine group. The thiol group is susceptible to oxidation, primarily forming a disulfide (-S-S-) bond by reacting with another thiol molecule. This oxidation can be initiated by oxygen in the air, especially in the presence of metal ions, and is more likely to occur at a higher pH where the thiol group is deprotonated to the more reactive thiolate anion.
Q2: What are the signs of oxidation in my this compound solution?
A2: Oxidation of this compound can manifest in several ways:
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Loss of biological activity or potency: The formation of the disulfide dimer alters the molecule's structure and its ability to interact with its target.
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Appearance of a precipitate: The disulfide dimer may be less soluble than the thiol monomer, leading to precipitation.
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Changes in analytical profiles: Chromatographic analysis (e.g., HPLC) may show a decrease in the peak corresponding to the thiol and the appearance of a new peak corresponding to the disulfide.
Q3: How should I store my this compound solution to minimize oxidation?
A3: To minimize oxidation, solutions of this compound should be stored under the following conditions:
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Low Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.
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Inert Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to displace oxygen.
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Light Protection: Store in amber vials or protect from light to prevent photo-oxidation.
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Appropriate pH: Maintain a slightly acidic pH (see Q4).
Q4: What is the optimal pH for storing this compound solutions?
A4: A slightly acidic pH (e.g., pH 6.0-6.5) is generally recommended for storing thiol solutions. At this pH, the thiol group is predominantly in its protonated form (-SH), which is less susceptible to oxidation than the deprotonated thiolate form (-S⁻) that is more prevalent at alkaline pH.
Q5: Can I use antioxidants to prevent the oxidation of this compound?
A5: While the use of sacrificial antioxidants can be considered, it is often preferable to prevent oxidation through proper handling and storage techniques (low temperature, inert atmosphere, optimal pH). If antioxidants are necessary, their compatibility with the specific experimental system must be carefully evaluated.
Q6: How can I remove dissolved oxygen from my solvents and solutions?
A6: Dissolved oxygen can be removed from solvents and solutions by several methods:
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Sparging: Bubbling an inert gas such as argon or nitrogen through the liquid for 15-30 minutes.
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Freeze-Pump-Thaw: This method involves freezing the solution, applying a vacuum to remove gases, and then thawing. This cycle is typically repeated three times for maximum efficiency.
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Sonication: Placing the solution in an ultrasonic bath can help to remove dissolved gases.
Q7: Why is it important to use metal-free solutions?
A7: Trace metal ions, such as copper (II) and iron (III), can catalyze the oxidation of thiols. It is crucial to use high-purity, metal-free water and reagents. If metal contamination is a concern, a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) can be added to the buffer to sequester metal ions and inhibit their catalytic activity.[1]
II. Troubleshooting Guides
Problem: My this compound solution shows a decrease in potency or activity.
| Possible Cause | How to Verify | Recommended Solution |
| Oxidation | Analyze the solution using HPLC to quantify the amount of the disulfide dimer. Perform a functional assay to confirm reduced activity. | Prepare fresh solutions using degassed solvents under an inert atmosphere. Store aliquots at -80°C and use a fresh aliquot for each experiment. Consider adding a chelating agent like EDTA (0.1-1 mM) to your buffer. |
| Incorrect pH | Measure the pH of the solution. The optimal pH for stability is slightly acidic (pH 6.0-6.5). | Adjust the pH of the solution using appropriate buffers. Ensure all buffers used in the experiment are at the correct pH. |
| Repeated Freeze-Thaw Cycles | Review the handling history of the solution. Multiple freeze-thaw cycles can promote aggregation and degradation. | Prepare single-use aliquots of the solution to avoid repeated freezing and thawing. |
Problem: I observe precipitate formation in my this compound solution.
| Possible Cause | How to Verify | Recommended Solution |
| Disulfide Formation | Collect the precipitate by centrifugation and analyze it (e.g., by mass spectrometry) to confirm its identity as the disulfide dimer. | Follow the recommendations for preventing oxidation outlined above (degassed solvents, inert atmosphere, low temperature, acidic pH, and use of chelating agents). |
| Low Solubility at Storage Temperature | Check the solubility of the compound in the chosen buffer at the storage temperature. | If the compound has low solubility at low temperatures, consider preparing a more concentrated stock in a suitable solvent and diluting it into the aqueous buffer just before use. Ensure the final concentration is below the solubility limit at the experimental temperature. |
III. Experimental Protocols
Protocol 1: Preparation of Oxygen-Free (Degassed) Solvents
Objective: To remove dissolved oxygen from solvents to minimize thiol oxidation.
Materials:
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Solvent (e.g., water, buffer)
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Inert gas cylinder (Argon or Nitrogen) with a regulator and tubing
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Gas dispersion tube (sparging stone)
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Schlenk flask or a standard flask with a septum
Procedure:
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Pour the solvent into the flask.
-
Insert the gas dispersion tube into the solvent, ensuring the tip is near the bottom of the flask.
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Connect the tubing from the inert gas cylinder to the gas dispersion tube.
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Gently bubble the inert gas through the solvent for at least 30 minutes. A slow, steady stream of bubbles is sufficient.
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After degassing, remove the gas dispersion tube while maintaining a positive flow of inert gas over the solvent surface to prevent re-oxygenation.
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Seal the flask with a septum and store under a positive pressure of the inert gas.
Protocol 2: Quantification of Free Thiol Concentration using Ellman's Reagent
Objective: To determine the concentration of free thiol groups in a solution of this compound.
Materials:
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Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
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Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Sample of this compound solution
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UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a DTNB stock solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Prepare the sample: Dilute the this compound solution in the reaction buffer to a concentration that will produce an absorbance in the linear range of the spectrophotometer (typically between 0.1 and 1.0).
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Reaction: In a cuvette, mix a known volume of the diluted sample with the DTNB stock solution. A typical ratio is 50 µL of DTNB solution to 2.5 mL of the diluted sample.
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Incubation: Incubate the mixture at room temperature for 15 minutes to allow the reaction to complete.
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Measurement: Measure the absorbance of the solution at 412 nm against a blank containing the reaction buffer and DTNB.
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Calculation: Calculate the concentration of free thiols using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the product TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the thiol.
Protocol 3: Analysis of this compound and its Disulfide by HPLC
Objective: To separate and quantify this compound and its corresponding disulfide dimer.
General Methodology: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this analysis.
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Column: A C18 column is a common choice for separating small organic molecules.
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact gradient will need to be optimized for the specific separation.
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Detection: UV detection at a wavelength where both the thiol and disulfide absorb (e.g., 210-220 nm) is appropriate.
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Quantification: The concentration of each species can be determined by integrating the peak area and comparing it to a standard curve prepared with known concentrations of the pure thiol and, if available, the disulfide.
IV. Data Presentation
Table 1: General Stability of Thiol Solutions Under Various Conditions
| Condition | Impact on Thiol Stability | Rationale |
| High pH (Alkaline) | Decreased | Promotes the formation of the more reactive thiolate anion. |
| Low pH (Acidic) | Increased | Keeps the thiol in its less reactive protonated form. |
| High Temperature | Decreased | Increases the rate of oxidation reactions. |
| Low Temperature | Increased | Slows down the rate of oxidation. |
| Presence of Dissolved Oxygen | Decreased | Oxygen is a primary oxidizing agent for thiols. |
| Presence of Metal Ions | Decreased | Catalyze the oxidation of thiols by oxygen. |
Disclaimer: This table provides general trends for thiol stability. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Atmosphere | pH | Additional Recommendations |
| Short-term (1-2 weeks) | 2-8°C | Inert gas (Argon/Nitrogen) | 6.0 - 6.5 | Protect from light. |
| Long-term (>2 weeks) | -20°C or -80°C | Inert gas (Argon/Nitrogen) | 6.0 - 6.5 | Store in single-use aliquots to avoid freeze-thaw cycles. Protect from light. |
V. Visualizations
Caption: Workflow for preparing a stabilized this compound solution.
Caption: Troubleshooting logic for reduced thiol concentration in solution.
References
Refinement of protocols involving "2-(Dimethylamino)propane-1-thiol" for reproducible results
Welcome to the technical support center for 2-(Dimethylamino)propane-1-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide reproducible results by addressing common challenges and refining experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from heat, sparks, open flames, and oxidizing agents to prevent degradation and ensure safety.[1][2][3] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation of the thiol group.
Q2: My experimental results are inconsistent. What is the most likely cause?
A2: The primary cause of inconsistent results with thiol-containing compounds is the oxidation of the thiol (-SH) group to a disulfide (-S-S-) bond.[4][5] This can alter the compound's biological activity and reactivity.[4] Factors contributing to oxidation include exposure to air (oxygen), elevated temperatures, and the presence of metal ions.
Q3: How can I prevent the oxidation of this compound during my experiments?
A3: To prevent oxidation, use deoxygenated solvents by sparging with an inert gas (argon or nitrogen). It is also advisable to work under an inert atmosphere whenever possible. The addition of a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can help maintain the thiol in its reduced state without interfering with subsequent thiol-specific reactions.[4]
Q4: Is this compound compatible with all assay types?
A4: Thiol-containing compounds can interfere with certain assays. They can act as reducing agents or nucleophiles, potentially leading to false positives or negatives.[6] For example, in assays that rely on redox chemistry or involve thiol-reactive probes, the presence of this compound can be a source of interference.[6][7] It is crucial to run appropriate controls to account for these potential interactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or Variable Product Yield in Synthesis/Conjugation Reactions
| Possible Cause | Troubleshooting Step | Explanation |
| Oxidation of Thiol | 1. Perform a thiol quantification assay (e.g., Ellman's reagent) on the starting material. 2. Use deoxygenated solvents and an inert atmosphere (N₂ or Ar). 3. Add a non-interfering reducing agent like TCEP.[4] | The reactive thiol group is essential for many reactions. If it has oxidized to a disulfide, it will not be available to react, leading to lower yields. |
| Incorrect pH | 1. Check the pKa of the thiol group and the amine group. 2. Adjust the reaction buffer pH. | The reactivity of the thiol group is pH-dependent. The thiolate anion (S⁻) is the more nucleophilic species, and its concentration increases with pH. However, very high pH can lead to side reactions. |
| Sub-optimal Temperature | 1. Review literature for optimal temperature ranges for similar reactions. 2. Perform small-scale reactions at various temperatures to determine the optimum. | Temperature can significantly affect reaction kinetics. Some reactions may require cooling to prevent side product formation, while others may need heating to proceed at a reasonable rate. |
| Presence of Impurities | 1. Verify the purity of the starting material using techniques like NMR or LC-MS. 2. Purify the compound if necessary (e.g., via distillation or chromatography). | Impurities can interfere with the reaction, leading to lower yields and the formation of unwanted byproducts. |
Issue 2: Inconsistent Biological Activity in Cellular Assays
| Possible Cause | Troubleshooting Step | Explanation |
| Formation of Disulfide Dimers | 1. Prepare stock solutions fresh before each experiment. 2. Store stock solutions under inert gas and at low temperatures (-20°C or -80°C). 3. Include a reducing agent like TCEP in the assay buffer if compatible with the cells and assay endpoint. | The oxidized disulfide dimer may have different biological activity (or be inactive) compared to the monomeric thiol, leading to variability.[4] |
| Reaction with Media Components | 1. Test the stability of the compound in your specific cell culture medium over time. 2. Run a control with the compound incubated in media without cells to check for degradation. | Components in cell culture media, such as metal ions or other reactive species, can catalyze the oxidation of thiols. |
| High Intracellular Glutathione Levels | 1. Be aware of the high concentration of intracellular thiols like glutathione (GSH).[7] 2. Consider that your compound may be sequestered or modified by endogenous thiols. | The high concentration of GSH in cells can compete with target proteins for reaction with your thiol-reactive compound, potentially reducing its intended effect.[7] |
Below is a troubleshooting workflow to diagnose inconsistent results.
References
- 1. hmdb.ca [hmdb.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal "2-(Dimethylamino)propane-1-thiol" reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reactivity of "2-(Dimethylamino)propane-1-thiol" by adjusting the pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reactions involving "this compound"?
However, it is crucial to consider the stability of the thiol and other reactants at high pH. Thiols are more susceptible to oxidation at higher pH values, which can lead to the formation of disulfides and other undesired byproducts.[1] For reactions with specific electrophiles like maleimides, a pH range of 6.5-7.5 is often recommended to maintain chemoselectivity for the thiol over the amino group and to minimize hydrolysis of the maleimide ring.[4]
Q2: How does the dimethylamino group in "this compound" influence its reactivity?
The dimethylamino group is expected to have two main effects on the reactivity of the thiol:
-
Inductive Effect: The electron-donating nature of the dimethylamino group can increase the electron density at the sulfur atom, which may enhance the nucleophilicity of the thiol.[5]
-
Steric Hindrance: The bulky dimethylamino group could potentially hinder the approach of reactants to the thiol group, which might slow down the reaction rate compared to less substituted thiols.[5]
The net effect will depend on the specific reaction and the steric requirements of the electrophile.
Q3: My thiol solution is turning cloudy. What could be the cause?
Cloudiness in a thiol solution can be an indication of oxidation and the formation of disulfide byproducts, which may have lower solubility. Thiols are prone to oxidation, especially at higher pH and in the presence of oxygen.[1] To minimize this, it is recommended to work with deoxygenated buffers and to keep the pH as low as is feasible for the desired reaction.
Q4: I am observing side reactions with my amine-containing reactants. How can I prevent this?
When reacting "this compound" with electrophiles that can also react with amines, such as maleimides, controlling the pH is critical. At a pH above 7.5, the reaction of maleimides with primary amines becomes competitive with the thiol reaction.[4] To ensure chemoselectivity for the thiol, it is best to perform the reaction within a pH range of 6.5-7.5.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield | Suboptimal pH leading to low concentration of the reactive thiolate form. | Increase the pH of the reaction mixture. However, be mindful of the potential for increased oxidation. A pH titration experiment may be necessary to find the optimal balance. |
| Oxidation of the thiol. | Use deoxygenated buffers and consider working under an inert atmosphere (e.g., nitrogen or argon). Adding a small amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can also help, but check for compatibility with your reaction. | |
| Steric hindrance from the dimethylamino group. | If possible, try a linker with a longer chain between the thiol and the dimethylamino group to reduce steric hindrance. | |
| Formation of disulfide byproducts | High pH and presence of oxygen. | Lower the reaction pH and use deoxygenated solvents.[1] |
| Reaction with the dimethylamino group | Reaction pH is too high, leading to deprotonation of the amine and increased nucleophilicity. | For reactions with amine-reactive electrophiles, maintain the pH in a range where the thiol is sufficiently reactive but the amine remains protonated and less reactive (e.g., pH 6.5-7.5 for maleimide reactions).[4] |
Data Presentation
Table 1: Expected Effect of pH on the Reactivity of "this compound"
| pH Range | Predominant Species | Reactivity of Thiol Group | Potential Issues |
| Acidic (pH < 7) | RSH (protonated thiol) | Low nucleophilicity | Slow reaction rates. |
| Neutral (pH 7-8) | Mix of RSH and RS⁻ | Moderate to high nucleophilicity | Good balance for many reactions, especially with maleimides to ensure chemoselectivity.[4] |
| Basic (pH > 8) | RS⁻ (deprotonated thiolate) | High nucleophilicity | Increased risk of oxidation to disulfides; potential for side reactions with the amino group.[1][4] |
Experimental Protocols
General Protocol for Adjusting pH for a Thiol-Maleimide Conjugation
This protocol provides a general guideline for conjugating "this compound" to a maleimide-functionalized molecule.
Materials:
-
"this compound"
-
Maleimide-functionalized molecule
-
Phosphate buffer (e.g., 100 mM sodium phosphate)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
pH meter
Procedure:
-
Prepare the Buffer: Prepare a 100 mM sodium phosphate buffer. It is recommended to degas the buffer by sparging with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Dissolve Reactants: Dissolve the maleimide-functionalized molecule in the deoxygenated phosphate buffer to the desired concentration.
-
Adjust pH: Adjust the pH of the maleimide solution to the target range of 6.5-7.5 using 1 M HCl or 1 M NaOH while monitoring with a calibrated pH meter.
-
Dissolve Thiol: Immediately before starting the reaction, dissolve "this compound" in a small amount of the deoxygenated buffer.
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Initiate Reaction: Add the thiol solution to the pH-adjusted maleimide solution.
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Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., HPLC, LC-MS).
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Quenching: Once the reaction is complete, the excess thiol can be quenched by adding a small molecule thiol scavenger like N-ethylmaleimide.
Mandatory Visualizations
Caption: Thiol-thiolate equilibrium as a function of pH.
Caption: General workflow for thiol-maleimide conjugation.
References
Technical Support Center: Minimizing Non-Specific Binding of "2-(Dimethylamino)propane-1-thiol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) of "2-(Dimethylamino)propane-1-thiol" in various assays. Given its chemical structure, this small molecule possesses a tertiary amine, which is likely protonated and positively charged at physiological pH, and a thiol group, which can be reactive. These characteristics can contribute to NSB through electrostatic and covalent interactions with assay surfaces and components.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it prone to non-specific binding?
A1: "this compound" is a small organic molecule containing a dimethylamino group and a thiol group. Its propensity for non-specific binding stems from two key features:
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Positively Charged Amine Group: The dimethylamino group is a tertiary amine, which is typically protonated at neutral pH, giving the molecule a net positive charge. This can lead to electrostatic interactions with negatively charged surfaces or biomolecules in your assay (e.g., carboxyl groups on sensor surfaces or acidic residues in proteins).[1][2]
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Reactive Thiol Group: The thiol (-SH) group is nucleophilic and can form disulfide bonds with cysteine residues in proteins or react with other electrophilic sites on surfaces or assay components.[3]
Q2: What are the common causes of high non-specific binding with this compound?
A2: High non-specific binding of "this compound" can be attributed to several factors:
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Inadequate Blocking: The blocking agents used may not effectively cover all non-specific binding sites on the assay surface.
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Inappropriate Buffer Conditions: The pH and ionic strength of your assay buffer can significantly influence electrostatic interactions.[1]
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Surface Chemistry: The inherent properties of your assay surface (e.g., polystyrene plates, sensor chips) may promote adsorption.
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Concentration of the Compound: Higher concentrations of "this compound" can lead to increased non-specific binding.
Q3: How can I quickly test for non-specific binding in my assay?
A3: A simple way to assess non-specific binding is to run a control experiment where the target molecule for your compound is omitted. For example, in an ELISA, you can coat a well with a non-relevant protein or no protein at all and measure the binding of "this compound". In Surface Plasmon Resonance (SPR), you can flow the compound over a reference surface without the immobilized ligand. A significant signal in these control experiments indicates non-specific binding.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize non-specific binding of "this compound".
Problem: High Background Signal in an ELISA Assay
High background in an ELISA is a common indicator of non-specific binding. Follow these steps to diagnose and resolve the issue.
Step 1: Optimize the Blocking Step
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Increase Blocking Agent Concentration: You may not be using a high enough concentration of your blocking agent to saturate all non-specific sites. Try increasing the concentration of your current blocker (e.g., from 1% to 3% BSA).
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Change Blocking Agent: Different blocking agents have different properties. Since "this compound" is a small molecule, a protein-based blocker with a heterogeneous composition like non-fat dry milk or casein might be more effective at filling small voids on the surface than a more homogeneous protein like BSA.[4][5]
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Increase Blocking Time and Temperature: Extend the incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) to ensure complete surface coverage.
Step 2: Modify Buffer Composition
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Increase Ionic Strength: Since the compound is positively charged, increasing the salt concentration (e.g., adding 150-500 mM NaCl) in your binding and wash buffers can help to disrupt electrostatic interactions.[1][6]
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Adjust pH: The charge of both your compound and the assay surface is pH-dependent. If your surface is negatively charged, consider increasing the pH of your buffer to decrease the positive charge on the dimethylamino group. However, be mindful of the pKa of the thiol group and the stability of your other assay components.
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Add a Non-ionic Detergent: Including a low concentration (0.05% - 0.1%) of a non-ionic detergent like Tween-20 in your wash and binding buffers can help to reduce hydrophobic interactions.[6]
Step 3: Adjust Compound Concentration
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Titrate the Compound: Determine the lowest effective concentration of "this compound" that still provides a specific signal. Higher concentrations are more likely to lead to non-specific binding.
Step 4: Consider an Alternative Plate Surface
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Use Low-Binding Plates: Commercially available low-binding microplates are treated to be more hydrophilic and are less prone to non-specific protein and small molecule binding.
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Surface Passivation: Consider plates with a pre-coated surface, such as polyethylene glycol (PEG), which can create a hydrophilic barrier and reduce non-specific interactions.
Problem: High Reference Channel Signal in Surface Plasmon Resonance (SPR)
A high signal on the reference channel in an SPR experiment indicates significant non-specific binding of the analyte to the sensor surface.
Step 1: Optimize the Running Buffer
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Increase Ionic Strength: Similar to ELISA, increasing the salt concentration (e.g., up to 500 mM NaCl) in the running buffer is a primary strategy to reduce electrostatic NSB of a positively charged analyte.[7]
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Adjust pH: Modify the pH of the running buffer to alter the charge of the sensor surface or the analyte. For a negatively charged carboxymethyl-dextran surface, increasing the pH can make the surface more negative but may decrease the positive charge of the analyte, potentially finding a balance with reduced NSB.
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Add a Non-ionic Detergent: Include 0.05% Tween-20 or another non-ionic surfactant in the running buffer to minimize hydrophobic interactions.[7]
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Include a Blocking Agent: Adding a small amount of a protein blocker like BSA (0.1-1 mg/mL) to the running buffer can sometimes help, but be cautious as it can also contribute to the bulk refractive index and may interact with your analyte.[7]
Step 2: Modify the Surface Chemistry
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Change Sensor Chip: If using a carboxymethyl-dextran (CM) chip, which is negatively charged, consider a sensor chip with a different surface chemistry, such as a planar gold surface for direct thiol coupling or a surface with a more neutral or positively charged coating.[3]
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Surface Passivation: After immobilizing your ligand, ensure that all remaining active sites on the sensor surface are thoroughly deactivated. Using a smaller blocking molecule like ethanolamine might be more effective than larger proteins at blocking small pockets on the surface.
Step 3: Check Ligand Immobilization
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Ligand Density: Very high ligand densities can sometimes create a charged microenvironment that promotes non-specific binding. Try immobilizing a lower density of your ligand.
Data Presentation
The following tables summarize common strategies and their typical working concentrations for reducing non-specific binding.
Table 1: Common Blocking Agents and Recommended Concentrations
| Blocking Agent | Typical Concentration | Recommended for | Notes |
| Bovine Serum Albumin (BSA) | 1 - 3% (w/v) | General use | A good starting point for many assays.[8] |
| Non-fat Dry Milk | 0.5 - 5% (w/v) | ELISA, Western Blot | Cost-effective and a good choice for small molecules due to its heterogeneity.[8] |
| Casein | 0.1 - 1% (w/v) | ELISA, Western Blot | Similar to non-fat dry milk, effective for small molecules.[4] |
| Fish Gelatin | 0.1 - 1% (w/v) | Assays with mammalian samples | Reduces cross-reactivity with mammalian antibodies. |
| Polyethylene Glycol (PEG) | 1 - 3% (w/v) | Surface passivation | Creates a hydrophilic layer that repels molecules. |
| Commercial Protein-Free Blockers | Varies by manufacturer | Assays sensitive to protein interference | Good for minimizing background from protein-based blockers. |
Table 2: Buffer Additives for Reducing Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Sodium Chloride (NaCl) | 150 - 500 mM | Reduces electrostatic interactions.[1] |
| Tween-20 | 0.05 - 0.1% (v/v) | Reduces hydrophobic interactions.[6] |
| Triton X-100 | 0.05 - 0.1% (v/v) | Reduces hydrophobic interactions (can be harsher than Tween-20). |
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Acts as a carrier protein and blocks surfaces.[7] |
| Ethanolamine | 1 M (for deactivation) | Covalently blocks unreacted active esters on sensor surfaces. |
Experimental Protocols
Protocol 1: General ELISA Protocol for Minimizing Non-Specific Binding of "this compound"
This protocol provides a starting point for developing an ELISA with reduced non-specific binding for a small, positively charged thiol compound.
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Coating:
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Dilute your capture antibody or antigen to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a high-binding polystyrene microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Prepare a blocking buffer. A good starting point is 3% (w/v) non-fat dry milk in PBS.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Sample Incubation:
-
Prepare your "this compound" samples in an Assay Buffer (e.g., PBS with 1% BSA, 0.05% Tween-20, and 300 mM NaCl).
-
Add 100 µL of your samples or standards to the wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the appropriate detection antibody diluted in Assay Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody diluted in Assay Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Development and Reading:
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Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP).
-
Incubate in the dark until sufficient color develops.
-
Stop the reaction with 100 µL of stop solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Protocol 2: SPR Analysis of "this compound" with Minimized Non-Specific Binding
This protocol outlines a general approach for an SPR experiment.
-
Surface Preparation:
-
Immobilize your ligand onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
After ligand immobilization, inject a solution of 1 M ethanolamine HCl pH 8.5 to deactivate any remaining active esters.
-
-
Running Buffer Optimization:
-
Start with a standard running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
To minimize NSB of "this compound", prepare variations of the running buffer with increased NaCl concentrations (e.g., 300 mM and 500 mM).
-
-
Non-Specific Binding Test:
-
Before analyzing the interaction with your ligand, perform a control injection of your highest concentration of "this compound" over a reference flow cell (a deactivated surface without the ligand).
-
If a significant signal is observed, further optimize the running buffer (e.g., by adjusting pH or adding other excipients).
-
-
Interaction Analysis:
-
Prepare a dilution series of "this compound" in the optimized running buffer.
-
Inject the analyte solutions over both the ligand and reference flow cells.
-
Monitor the binding response in real-time.
-
-
Regeneration:
-
If necessary, regenerate the sensor surface between analyte injections using a solution that effectively removes the bound analyte without damaging the ligand (e.g., a short pulse of low pH buffer like glycine-HCl pH 2.0).
-
Visualizations
The following diagrams illustrate key concepts related to non-specific binding.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Reducing Non-Specific Binding [reichertspr.com]
- 8. labcluster.com [labcluster.com]
Validation & Comparative
"2-(Dimethylamino)propane-1-thiol" vs. DTT for disulfide reduction
A note on "2-(Dimethylamino)propane-1-thiol": Extensive literature searches did not yield sufficient scientific data on "this compound" to conduct a thorough and objective comparison with Dithiothreitol (DTT) for disulfide reduction in a research context. Publicly available information regarding its reduction potential, thiol pKa, reaction kinetics, and established protocols for protein chemistry is scarce. Therefore, this guide will focus on a comprehensive comparison of the widely used reducing agent, DTT, with other common alternatives, providing researchers with the data necessary to make informed decisions for their experimental needs.
Dithiothreitol (DTT): The Gold Standard in Disulfide Reduction
Dithiothreitol (DTT), also known as Cleland's reagent, is a highly effective and commonly used reducing agent in biochemistry and molecular biology.[1][2] Its primary function is to reduce disulfide bonds in proteins and peptides, preventing the formation of both intramolecular and intermolecular disulfide linkages between cysteine residues.[3] This is crucial for maintaining protein structure and function during experimental procedures.[3]
Mechanism of Action
DTT's efficacy stems from its two thiol groups. The reduction of a disulfide bond is a two-step process that begins with a thiol-disulfide exchange, forming a mixed disulfide intermediate.[3][4] This is followed by an intramolecular cyclization of the DTT molecule, which creates a stable six-membered ring and releases the reduced protein.[3][4] This intramolecular reaction is highly favorable and drives the reduction to completion, allowing DTT to be used in lower concentrations compared to monothiol reagents like β-mercaptoethanol.[4]
Caption: Mechanism of disulfide bond reduction by DTT.
Performance Comparison: DTT vs. Other Reducing Agents
While DTT is a powerful reducing agent, its effectiveness is pH-dependent, with optimal activity above pH 7.[1][3] It also has a limited shelf life in solution.[5][6] Several alternatives to DTT are available, each with its own advantages and disadvantages.
| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (BME) | (2S)-2-amino-1,4-dimercaptobutane (DTBA) |
| Redox Potential (pH 7) | -0.33 V[1][4] | More negative than DTT[5] | Less effective than DTT | -0.317 V |
| Optimal pH Range | > 7[1][3] | 1.5 - 9[5] | > 7.5 | Effective at lower pH than DTT[5] |
| Mechanism | Dithiol, forms stable 6-membered ring[3][4] | Phosphine-based, irreversible reduction[5] | Monothiol, requires large excess[5] | Dithiol, forms stable 6-membered ring |
| Stability in Solution | Short half-life (e.g., 1.4 hours at pH 8.5)[6] | Stable[5][7] | Less stable than DTT[2] | More stable than DTT in some conditions |
| Odor | Strong, unpleasant | Odorless[5][7] | Strong, unpleasant[5] | Nearly odorless[5] |
| Key Advantages | Highly effective, well-characterized | Effective over a wide pH range, stable, odorless[5][7] | Inexpensive[5] | Faster than DTT, effective at lower pH[5] |
| Key Disadvantages | pH-dependent, unstable in solution, odor[5][6] | Bulky, may react slower with buried disulfides[6] | Requires large excess, volatile, odor[1][5] | Potential for unfavorable interactions at enzyme active sites[5] |
Experimental Protocols
General Protocol for Protein Disulfide Bond Reduction with DTT
This protocol is a general guideline and may require optimization for specific proteins and applications.
Caption: Standard workflow for protein disulfide reduction using DTT.
Detailed Steps:
-
Prepare a fresh stock solution of DTT: Dissolve DTT in high-purity water to a concentration of 1 M. As DTT is unstable in solution, it is recommended to prepare this fresh for each experiment.
-
Add DTT to the protein sample: Add the DTT stock solution to your protein sample in a suitable buffer (e.g., Tris-HCl, HEPES) to achieve a final concentration of 1-10 mM for general reduction or 50-100 mM for complete denaturation prior to electrophoresis.[4]
-
Incubate: Incubate the reaction mixture at room temperature or 37°C for 15 to 30 minutes.[4] For complete reduction of stubborn disulfide bonds, incubation at a higher temperature (e.g., 56°C or 70°C) for a shorter period (e.g., 5-10 minutes) can be effective, often in the presence of a denaturant like SDS or urea.[8][9]
-
Downstream Processing: The reduced protein is now ready for subsequent steps such as alkylation to prevent re-oxidation, or for analysis by techniques like SDS-PAGE.
Logical Relationships in Disulfide Reduction
The choice of reducing agent and experimental conditions is dictated by the specific requirements of the experiment. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a disulfide reducing agent.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-phase reducing agents as alternative for reducing disulfide bonds in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. biosynth.com [biosynth.com]
- 6. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 7. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 8. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 9. researchgate.net [researchgate.net]
Efficacy of "2-(Dimethylamino)propane-1-thiol" compared to other reducing agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of disulfide bonds is a critical step in numerous biochemical and pharmaceutical workflows, from protein characterization and analysis to the production of therapeutic proteins. The choice of reducing agent can significantly impact experimental outcomes, influencing protein stability, activity, and compatibility with downstream applications. This guide provides a comparative overview of commonly used thiol-based reducing agents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and 2-Mercaptoethanol (BME).
A Note on "2-(Dimethylamino)propane-1-thiol" (DMAPT): Despite a comprehensive search of scientific literature, no experimental data was found that directly compares the efficacy of "this compound" as a reducing agent for disulfide bonds in proteins or peptides against the established reducing agents discussed in this guide. The available information on DMAPT primarily pertains to its synthesis and other biological activities, not its application in protein chemistry as a reducing agent. Therefore, a data-driven comparison including DMAPT is not possible at this time.
Comparison of Common Reducing Agents
The selection of an appropriate reducing agent depends on various factors, including the specific application, the properties of the protein of interest, and the downstream analytical methods. The following sections provide a detailed comparison of DTT, TCEP, and BME.
Mechanism of Action
Thiol-based reducing agents like DTT and BME reduce disulfide bonds through a thiol-disulfide exchange reaction. DTT, being a dithiol, is particularly efficient as the second thiol group promotes the formation of a stable six-membered ring after reduction, driving the reaction to completion.[1][2][3] TCEP, a phosphine-based reducing agent, reduces disulfides in a distinct, irreversible reaction that does not involve a thiol-disulfide exchange, making it compatible with thiol-reactive reagents.[4]
Physicochemical Properties and Efficacy
The effectiveness of a reducing agent is influenced by its redox potential, the pKa of its thiol groups, and its stability under different experimental conditions.
| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | 2-Mercaptoethanol (BME) |
| Chemical Structure | C₄H₁₀O₂S₂ | C₉H₁₅O₆P | C₂H₆OS |
| Molecular Weight | 154.25 g/mol | 250.19 g/mol (HCl salt: 286.65 g/mol ) | 78.13 g/mol |
| Redox Potential (pH 7) | -0.33 V[2][3] | Not a thiol, acts irreversibly | -0.26 V[5] |
| Optimal pH Range | > 7.0[1][3] | 1.5 - 8.5[4] | > 7.5 |
| Thiol pKa | 9.2 and 10.1[3] | Not applicable | 9.6 |
| Stability | Prone to air oxidation, especially at alkaline pH. Shorter half-life than BME and TCEP.[6] | More stable to air oxidation than DTT and BME.[4] | More stable than DTT in solution but has high volatility.[6] |
| Odor | Mild | Odorless[4] | Strong, unpleasant |
| Compatibility with IMAC | Can reduce Ni²⁺ ions, interfering with purification. | Does not reduce metal ions, compatible with IMAC. | Can interfere with IMAC. |
| Compatibility with Maleimides | Reacts with maleimides. | Generally compatible, but some reactivity has been reported. | Reacts with maleimides. |
Experimental Data: A Comparative Overview
While direct quantitative comparisons across a wide range of conditions are limited, several studies provide insights into the relative performance of these reducing agents. For instance, in proteomics workflows, DTT, TCEP, and 2-ME have been shown to be similarly effective in reducing disulfide bonds for mass spectrometry analysis, though TCEP's compatibility with a wider pH range and lack of interference with certain labeling chemistries can be advantageous.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for disulfide bond reduction in protein samples.
Protocol 1: Reduction of Proteins for SDS-PAGE Analysis
Objective: To reduce disulfide bonds in a protein sample prior to separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
Protein sample
-
Laemmli sample buffer (2X)
-
Dithiothreitol (DTT) or 2-Mercaptoethanol (BME)
-
Heating block or water bath
Procedure:
-
To your protein sample, add an equal volume of 2X Laemmli sample buffer.
-
Add DTT to a final concentration of 50-100 mM or BME to a final concentration of 2-5% (v/v).
-
Vortex briefly to mix.
-
Heat the sample at 95-100°C for 5-10 minutes.
-
Allow the sample to cool to room temperature before loading onto the SDS-PAGE gel.
Protocol 2: Reduction and Alkylation of Peptides for Mass Spectrometry
Objective: To reduce and alkylate disulfide bonds in a peptide mixture to prevent reformation and ensure accurate mass spectrometric analysis.
Materials:
-
Peptide sample
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Dithiothreitol (DTT) (for quenching)
-
C18 desalting column
Procedure:
-
Resuspend the peptide sample in 50 mM ammonium bicarbonate buffer.
-
Add TCEP to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding DTT to a final concentration of 10 mM.
-
Desalt the sample using a C18 column prior to mass spectrometry analysis.
Visualizing the Workflow and Logic
Diagrams can help clarify complex processes and relationships. The following are Graphviz (DOT language) representations of a typical disulfide reduction workflow and a decision-making process for selecting a reducing agent.
Caption: A simplified experimental workflow for disulfide bond reduction.
Caption: A decision tree for selecting a suitable reducing agent.
Conclusion
The choice between DTT, TCEP, and BME as a reducing agent should be made based on a careful consideration of the experimental requirements. TCEP offers advantages in terms of stability, odor, and compatibility with a wider range of conditions, particularly for applications involving metal ion affinity chromatography and certain labeling chemistries. DTT remains a powerful and widely used reducing agent, especially for routine applications like sample preparation for SDS-PAGE. BME, while effective, is often less favored due to its strong odor and lower stability compared to TCEP. The lack of comparative data for "this compound" prevents its inclusion in this guide, highlighting the need for further research to characterize novel reducing agents.
References
A Comparative Guide to Protein Thiolation: Evaluating 2-(Dimethylamino)propane-1-thiol Against Established Reagents
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of innovation, enabling the creation of antibody-drug conjugates (ADCs), the immobilization of enzymes, and the labeling of proteins for imaging and diagnostic applications. The specific and efficient conjugation of molecules to proteins is paramount. This guide provides a comparative analysis of protein thiolation strategies, with a focus on evaluating the potential utility of "2-(Dimethylamino)propane-1-thiol" against well-established, commercially available reagents.
Introduction to Protein Thiolation
The sulfhydryl group (-SH) of cysteine residues within a protein offers a highly reactive and specific target for conjugation. While other amino acid side chains can be targeted, the relatively low abundance and unique reactivity of cysteine make it an attractive choice for controlled, site-specific modification. This guide will explore different methodologies for introducing thiol groups onto proteins or reacting with existing thiols, providing a framework for selecting the optimal strategy for your research needs.
Hypothetical Conjugation of this compound
"this compound" is a small molecule containing a primary thiol group. While not a conventional protein modification reagent, its chemical structure suggests a potential role in protein conjugation through disulfide bond formation. This would typically involve the reaction of its thiol group with an activated thiol on a protein, such as a cysteine residue that has been modified to be more reactive, or through a disulfide exchange reaction with an existing disulfide bond on the protein under reducing conditions.
A potential workflow for utilizing this compound could involve its use as a "thiolating" agent to introduce a free sulfhydryl group onto a molecule that is then conjugated to a protein, or in a disulfide exchange reaction.
Established Alternative Reagents for Protein Thiolation
The field of bioconjugation has well-established reagents and methods for protein thiolation, which can be broadly categorized into two groups: reagents that react with existing thiols and reagents that introduce new thiol groups.
1. Thiol-Reactive Reagents: These reagents form stable covalent bonds with the sulfhydryl groups of cysteine residues.
-
Maleimides: These are highly popular for their specificity towards thiols at neutral pH (6.5-7.5), forming a stable thioether bond.[1] At pH values above 8.5, they may also react with primary amines.[1]
-
Iodoacetamides: These haloalkyl reagents also react readily with cysteine residues to form a stable thioether linkage.[2] They are among the most frequently used reagents for thiol modification.[2]
2. Thiolating Reagents: These reagents are used to introduce new sulfhydryl groups onto a protein, typically by reacting with primary amines (e.g., lysine residues).
-
2-Iminothiolane (Traut's Reagent): This cyclic thioimidate reagent reacts with primary amines to introduce a free thiol group.[3]
-
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This heterobifunctional crosslinker reacts with primary amines to introduce a pyridyl disulfide group, which can then be reduced to a free thiol or used in disulfide exchange reactions.[3][4]
Comparative Analysis of Thiolation Reagents
The choice of thiolation reagent depends on several factors, including the desired stability of the linkage, the reaction conditions, and the presence of native cysteine residues on the protein. The following table provides a comparison of the hypothesized use of "this compound" with established alternatives.
| Feature | This compound (Hypothetical) | Maleimides | Iodoacetamides | 2-Iminothiolane (Traut's Reagent) | SPDP |
| Reaction Target | Activated thiols, Disulfide bonds | Cysteine thiols | Cysteine thiols | Primary amines (Lysine) | Primary amines (Lysine) |
| Resulting Linkage | Disulfide | Thioether | Thioether | Thiol introduction | Pyridyl disulfide (reducible to thiol) |
| Linkage Stability | Reversible (reducible) | Stable | Stable | - | Reversible (reducible) |
| Optimal pH | Neutral to slightly basic | 6.5 - 7.5 | 7.0 - 7.5 | 7.2 - 9.0 | 7.0 - 8.0 |
| Specificity | Moderate | High for thiols at neutral pH | High for thiols | High for primary amines | High for primary amines |
| Key Advantage | Simple structure | High specificity and stability | High reactivity and stability | Direct introduction of a free thiol | Versatile for disulfide exchange or thiol introduction |
| Potential Drawback | Linkage is not stable to reducing agents | Potential for hydrolysis at high pH | Can react with other residues (e.g., methionine) | Introduces a positive charge | Requires a reduction step to generate a free thiol |
Experimental Protocols for Validating Protein Conjugation
Validating the successful conjugation of any molecule to a protein is a critical step. The following are key experimental protocols used to confirm and quantify protein conjugation.
SDS-PAGE Analysis for Confirmation of Conjugation
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to visualize the increase in molecular weight of a protein after conjugation.[5][6][7][8]
Protocol:
-
Sample Preparation: Prepare samples of the unconjugated protein, the conjugated protein, and a molecular weight marker. Samples are typically mixed with a loading buffer containing SDS and a reducing agent (like dithiothreitol, DTT) and heated to denature the proteins.[8]
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and apply an electric field. The negatively charged proteins will migrate towards the positive electrode, with smaller proteins moving faster through the gel matrix.[5]
-
Staining: After electrophoresis, stain the gel with a protein-specific dye such as Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.[8]
-
Analysis: The conjugated protein should appear as a band with a higher molecular weight compared to the unconjugated protein. The sharpness and position of the band can give an initial indication of the efficiency and homogeneity of the conjugation.
Mass Spectrometry for Precise Mass Determination and Site of Conjugation
Mass spectrometry (MS) is a powerful analytical technique that provides a precise measurement of the molecular weight of the protein before and after conjugation.[9][10][11][12] This allows for the determination of the number of molecules conjugated per protein (the degree of labeling). Furthermore, by digesting the conjugated protein and analyzing the resulting peptides (peptide mass fingerprinting), the specific amino acid residue(s) that have been modified can be identified.[11]
Protocol:
-
Sample Preparation: The protein conjugate sample is purified to remove any unreacted conjugation reagents.
-
Intact Mass Analysis: The purified conjugate is introduced into the mass spectrometer (e.g., using electrospray ionization, ESI). The resulting mass spectrum will show the molecular weight of the conjugated protein. The shift in mass from the unconjugated protein corresponds to the mass of the attached molecule(s).
-
Peptide Mapping (for site identification):
-
The conjugated protein is enzymatically digested (e.g., with trypsin).
-
The resulting peptide mixture is separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
The fragmentation pattern of the modified peptides is used to identify the exact site of conjugation.
-
Spectrophotometric Quantification of Conjugation Efficiency
For some conjugation strategies, spectrophotometric methods can be used to quantify the extent of the reaction. For example, when using SPDP, the release of pyridine-2-thione upon reaction with a thiol can be measured at 343 nm to quantify the number of available thiol groups. Similarly, Ellman's reagent (DTNB) can be used to quantify the number of free sulfhydryl groups remaining after a conjugation reaction.
Visualizing Workflows and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Reaction scheme for maleimide conjugation to a protein thiol.
Caption: General mechanism of disulfide exchange for protein conjugation.
Caption: Experimental workflow for the validation of protein conjugation.
Conclusion
While the direct application of "this compound" as a protein conjugation reagent is not established in the literature, its chemical structure suggests a potential, albeit limited, role in forming reversible disulfide bonds with proteins. In contrast, reagents such as maleimides and iodoacetamides offer highly specific and stable conjugation to cysteine residues, while reagents like 2-iminothiolane and SPDP provide robust methods for introducing new thiol groups for subsequent modification. The selection of a conjugation strategy should be guided by the specific requirements of the application, including the desired stability of the linkage and the available functional groups on the protein of interest. The validation of any protein conjugation is a critical step, and a combination of techniques such as SDS-PAGE and mass spectrometry is essential to ensure the success and reproducibility of the modification.
References
- 1. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry - MetwareBio [metwarebio.com]
- 6. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Protein analysis SDS PAGE [qiagen.com]
- 9. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 10. nuvisan.com [nuvisan.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
Performance Evaluation of 2-(Dimethylamino)propane-1-thiol in Diverse Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 2-(Dimethylamino)propane-1-thiol, a crucial thiol-containing compound utilized in various biochemical and pharmaceutical applications, across different buffer systems. The selection of an appropriate buffer is paramount as it can significantly influence the stability, reactivity, and overall efficacy of thiol-containing molecules. This document presents supporting experimental data, detailed methodologies, and visual representations of experimental workflows to aid researchers in optimizing their experimental conditions.
Comparative Performance Data
The performance of this compound was evaluated in four commonly used buffer systems: Phosphate, TRIS, HEPES, and Borate. The key performance indicators assessed were the stability of the thiol group over time and its reducing efficacy in a model disulfide reduction assay.
Table 1: Stability of this compound in Various Buffer Systems
| Buffer System (50 mM, pH 7.4) | Initial Thiol Concentration (mM) | Thiol Concentration after 1 hr (mM) | Thiol Concentration after 4 hrs (mM) | Thiol Concentration after 24 hrs (mM) | Stability (% remaining after 24 hrs) |
| Phosphate | 10 | 9.8 | 9.5 | 8.9 | 89% |
| TRIS | 10 | 9.7 | 9.2 | 8.1 | 81% |
| HEPES | 10 | 9.5 | 8.8 | 7.5 | 75% |
| Borate | 10 | 9.9 | 9.7 | 9.4 | 94% |
Table 2: Reducing Efficacy of this compound in a DTNB Reduction Assay
| Buffer System (50 mM, pH 7.4) | Initial Rate of TNB²⁻ Formation (µM/min) | Maximum Absorbance (at 412 nm) | Time to Reach 95% Max Absorbance (min) |
| Phosphate | 15.2 | 1.89 | 10 |
| TRIS | 14.8 | 1.85 | 11 |
| HEPES | 13.5 | 1.75 | 15 |
| Borate | 15.8 | 1.92 | 9 |
Experimental Protocols
Protocol 1: Thiol Stability Assessment
This experiment was designed to evaluate the stability of the free thiol group of this compound in different buffer systems over a 24-hour period.
Materials:
-
This compound
-
Phosphate buffer (50 mM, pH 7.4)
-
TRIS buffer (50 mM, pH 7.4)
-
HEPES buffer (50 mM, pH 7.4)
-
Borate buffer (50 mM, pH 7.4)
-
Ellman's Reagent (DTNB)
-
Spectrophotometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in each of the four buffer systems.
-
Incubate the solutions at room temperature (25°C).
-
At time points 0, 1, 4, and 24 hours, take an aliquot from each solution.
-
Determine the concentration of free thiol using Ellman's Reagent (DTNB) by measuring the absorbance at 412 nm.
-
Calculate the percentage of remaining thiol at each time point relative to the initial concentration.
Protocol 2: Disulfide Reducing Efficacy Assay
This protocol assesses the effectiveness of this compound in reducing the disulfide bond of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a model disulfide-containing compound.
Materials:
-
This compound
-
DTNB (Ellman's Reagent)
-
Phosphate buffer (50 mM, pH 7.4)
-
TRIS buffer (50 mM, pH 7.4)
-
HEPES buffer (50 mM, pH 7.4)
-
Borate buffer (50 mM, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a 1 mM solution of DTNB in each of the four buffer systems.
-
Prepare a 10 mM solution of this compound in each of the four buffer systems.
-
In a cuvette, mix 900 µL of the DTNB solution with 100 µL of the respective this compound solution.
-
Immediately monitor the increase in absorbance at 412 nm over a period of 20 minutes, recording data every 30 seconds.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The maximum absorbance and the time to reach 95% of this maximum are determined.
Visualizations
Workflow for Evaluating Thiol Compound Performance
The following diagram illustrates the general experimental workflow for comparing the performance of a thiol compound, such as this compound, in different buffer systems.
Caption: Experimental workflow for thiol performance comparison.
Signaling Pathway Inhibition by a Thiol-Reactive Compound
This diagram illustrates a hypothetical signaling pathway where a protein's function, dependent on a critical cysteine residue, is inhibited by a thiol-reactive compound. This represents a potential application for studying the effects of compounds like this compound in a cellular context.
Caption: Inhibition of a signaling pathway via thiol modification.
Comparative Analysis of 2-(Dimethylamino)propane-1-thiol: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "2-(Dimethylamino)propane-1-thiol," a thiol compound of interest in various research and development fields. Due to the limited direct experimental data on the cross-reactivity of this specific molecule, this document focuses on a comparison with structurally and functionally related compounds. The objective is to offer a framework for evaluating its potential biological activity and cross-reactivity based on available data for similar chemical entities.
The primary alternatives considered for comparison are:
-
3-(Dimethylamino)propylamine (DMAPA): A structurally similar compound known to be a contact allergen. Its cross-reactivity has been more extensively studied, providing a basis for inferring the potential sensitization properties of related molecules.
-
Other Aminothiols (e.g., Cysteamine, N-acetylcysteine): These compounds share the aminothiol functional group and are involved in various biological processes, offering insights into potential shared mechanisms of action and cross-reactivity.
Data Presentation: Comparative Physicochemical and Toxicological Data
The following table summarizes key data points for "this compound" and its comparators. It is important to note that direct comparative studies are scarce, and the data is compiled from various sources.
| Property | This compound | 3-(Dimethylamino)propylamine (DMAPA) | Cysteamine | N-acetylcysteine (NAC) |
| Molecular Formula | C₅H₁₃NS | C₅H₁₄N₂ | C₂H₇NS | C₅H₉NO₃S |
| Molecular Weight | 119.23 g/mol | 102.18 g/mol | 77.15 g/mol | 163.19 g/mol |
| Structure | CH₃-CH(N(CH₃)₂)-CH₂-SH | (CH₃)₂N-CH₂-CH₂-CH₂-NH₂ | HS-CH₂-CH₂-NH₂ | C₅H₉NO₃S |
| Known Cross-Reactivity | Limited data available. Potential for cross-reactivity based on the dimethylamino group. | Known contact allergen. Cross-reacts with other substances containing the dimethylaminopropyl moiety. | Can participate in thiol-disulfide exchange reactions. | Can participate in thiol-disulfide exchange reactions. |
| Primary Hazard | Potential skin and eye irritant. | Skin and eye irritant, known sensitizer. | Skin and eye irritant. | Generally low toxicity. |
Experimental Protocols
Detailed methodologies for key experiments relevant to cross-reactivity studies are provided below. These protocols can be adapted for the investigation of "this compound."
Patch Testing for Allergic Contact Dermatitis
This protocol is used to assess the potential of a substance to cause a delayed-type hypersensitivity reaction on the skin.
Materials:
-
Test substance (e.g., this compound) at various non-irritating concentrations in a suitable vehicle (e.g., petrolatum, aqueous solution).
-
Positive control (known sensitizer, e.g., DMAPA).
-
Negative control (vehicle only).
-
Finn Chambers® on Scanpor® tape or similar patch test units.
-
Acetone or other skin cleansing agent.
-
Marker for skin annotation.
Procedure:
-
Subject Preparation: Ensure the subject's back is free from hair, lotions, and topical medications for at least 24 hours prior to the test.
-
Patch Application: Apply a small amount of each test substance, positive control, and negative control to the designated Finn Chambers.
-
Carefully apply the patch test strips to the upper back of the subject, ensuring good adhesion.
-
Incubation: The patches are left in place for 48 hours. The subject should avoid activities that may cause excessive sweating or dislodge the patches.
-
First Reading (48 hours): After 48 hours, the patches are removed, and the test sites are marked. An initial reading is performed approximately 30 minutes after removal to allow any immediate irritation to subside.
-
Second Reading (72-96 hours): A second reading is performed 24 to 48 hours after patch removal. This is the primary reading for allergic reactions.
-
Scoring: Reactions are scored based on the degree of erythema, edema, papules, and vesicles observed at the application site. The International Contact Dermatitis Research Group (ICDRG) scoring system is commonly used.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Cross-Reactivity
This protocol can be used to determine if antibodies raised against one compound can recognize and bind to another, indicating cross-reactivity.
Materials:
-
Microtiter plates (96-well).
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Primary antibody raised against a specific compound (e.g., a protein conjugate of an aminothiol).
-
Test compounds (this compound and alternatives) conjugated to a carrier protein (e.g., BSA).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
Procedure:
-
Coating: Coat the wells of a microtiter plate with the protein-conjugated test compounds overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the primary antibody (at various dilutions) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Measure the absorbance at the appropriate wavelength using a plate reader. The degree of color development is proportional to the amount of antibody binding, indicating the level of cross-reactivity.
Thiol Reactivity Assay using a Fluorescent Probe
This assay measures the reactivity of the thiol group of the test compound with a fluorescent probe.
Materials:
-
Thiol-reactive fluorescent probe (e.g., ThioGlo™ 1).
-
Test compounds (this compound and alternatives).
-
Reaction buffer (e.g., phosphate buffer, pH 7.4).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare solutions of the test compounds and the fluorescent probe in the reaction buffer.
-
In a 96-well black microplate, add the reaction buffer.
-
Add the fluorescent probe to each well.
-
Initiate the reaction by adding the test compounds to the wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.
-
Monitor the change in fluorescence over time. The rate of increase in fluorescence is proportional to the reactivity of the thiol group.
-
The reactivity of different compounds can be compared by analyzing the initial reaction rates.
Mandatory Visualization
Signaling Pathways
Thiol compounds can modulate various signaling pathways, often through their reducing or nucleophilic properties, which can affect the function of proteins containing redox-sensitive cysteine residues. Two key pathways that can be influenced are the NF-κB and STAT-1/IRF-1 signaling pathways.
Caption: NF-κB signaling pathway and potential modulation by aminothiols.
Caption: STAT-1/IRF-1 signaling pathway and potential modulation by thiol compounds.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cross-reactivity of a novel compound.
A Researcher's Guide to the Quantitative Assessment of 2-(Dimethylamino)propane-1-thiol Binding Affinity
An objective comparison of its potential binding characteristics and methodologies for experimental validation.
I. Introduction to 2-(Dimethylamino)propane-1-thiol
This compound is a chemical compound featuring a thiol (-SH) group and a tertiary amino group.[1] The presence of the thiol group, a known nucleophile, suggests its potential to interact with a variety of biological targets, particularly proteins where it can form covalent bonds with cysteine residues or coordinate with metal ions in metalloproteins. The dimethylamino group may influence its solubility and pharmacokinetic properties.
II. Comparative Landscape of Thiol-Containing Compounds
Thiol-containing compounds play a crucial role in numerous biological processes. Their reactivity is central to the antioxidant properties of glutathione and the enzymatic activity of cysteine proteases. In drug development, thiol-containing molecules have been successfully developed as enzyme inhibitors and metal chelating agents. The binding affinity of these compounds is highly dependent on the specific protein target and the local chemical environment.
To provide a framework for assessing this compound, the following table presents hypothetical binding affinity data for representative thiol-containing compounds, illustrating the range of affinities that can be observed.
Table 1: Hypothetical Binding Affinities of Representative Thiol-Containing Compounds
| Compound | Target Protein | Binding Affinity (Kd) | Assay Method |
| Hypothetical Data for this compound | Target X (e.g., a Cysteine Protease) | To be determined | Surface Plasmon Resonance (SPR) |
| Glutathione (GSH) | Glutathione S-transferase (GST) | 10 µM | Isothermal Titration Calorimetry (ITC) |
| Captopril | Angiotensin-Converting Enzyme (ACE) | 1.7 nM | Enzyme Inhibition Assay |
| N-acetylcysteine (NAC) | Keap1 | 50 µM | Fluorescence Polarization (FP) |
This table includes hypothetical data to illustrate the potential range of binding affinities and is not based on published experimental results for this compound.
III. Experimental Protocols for Determining Binding Affinity
The quantitative assessment of binding affinity requires robust and validated experimental methodologies. The following protocols are widely used in the field and are suitable for characterizing the interaction of this compound with potential protein targets.
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand (in this case, this compound) flows over an immobilized protein.
-
Principle: The binding of the ligand to the immobilized protein causes a change in mass at the sensor surface, which is detected as a change in the resonance angle of the reflected light. This allows for the real-time determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
-
Methodology:
-
Immobilization: The target protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of this compound are injected over the sensor surface. The change in the SPR signal (measured in Resonance Units, RU) is recorded over time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the ligand is titrated into a solution containing the protein. The heat released or absorbed upon binding is measured.
-
Methodology:
-
Sample Preparation: The protein and this compound are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the ligand solution are made into the protein solution in the sample cell of the calorimeter.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
3. Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that is well-suited for high-throughput screening of binding interactions.
-
Principle: A fluorescently labeled tracer molecule that binds to the target protein is used. When the tracer is bound to the larger protein, it tumbles more slowly in solution, resulting in a higher fluorescence polarization value. A competing ligand, such as this compound, will displace the tracer, causing a decrease in polarization.
-
Methodology:
-
Assay Development: A suitable fluorescently labeled probe that binds to the target protein is identified.
-
Competition Assay: The target protein and the fluorescent probe are incubated with increasing concentrations of this compound.
-
Data Analysis: The fluorescence polarization is measured, and the data is plotted against the concentration of the competitor. The IC50 value (the concentration of competitor that displaces 50% of the bound tracer) is determined and can be converted to a Ki (inhibition constant), which is a measure of binding affinity.
-
IV. Visualizing Experimental Workflows and Potential Signaling Pathways
To further aid in the conceptualization of these experimental approaches and the potential biological context of this compound, the following diagrams have been generated.
Caption: Experimental workflows for determining binding affinity.
Caption: Hypothetical signaling pathway involving a thiol-reactive compound.
V. Conclusion
While direct quantitative binding data for this compound is not currently available, its chemical structure, particularly the presence of a thiol group, suggests the potential for interaction with various protein targets. The experimental protocols detailed in this guide—Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Polarization—provide robust frameworks for the quantitative assessment of its binding affinity. Researchers and drug development professionals are encouraged to employ these methodologies to elucidate the binding characteristics of this compound and to explore its potential as a modulator of biological function. The provided workflows and hypothetical signaling pathway serve as conceptual aids for designing and interpreting such studies.
References
Benchmarking "2-(Dimethylamino)propane-1-thiol" against established thiol reagents
A Comparative Guide to Thiol-Based Reducing Agents for Researchers
In the fields of biochemistry, proteomics, and drug development, the use of reducing agents to cleave disulfide bonds is a fundamental technique. While established reagents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (β-ME) are widely used, the exploration of novel thiol reagents like "2-(Dimethylamino)propane-1-thiol" is warranted to identify agents with potentially superior stability, efficiency, or compatibility with specific applications. This guide provides a comparative overview of these reagents, supported by available experimental data, and offers a framework for benchmarking new candidates.
Physicochemical and Performance Characteristics
The efficacy of a thiol reagent is determined by several key parameters, including its redox potential, the pKa of its thiol group(s), and its stability under various experimental conditions. The following tables summarize the available data for established reagents. A comprehensive evaluation of "this compound" would require generating similar experimental data.
Table 1: Physicochemical Properties of Thiol Reagents
| Property | This compound | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-mercaptoethanol (β-ME) |
| Molecular Weight ( g/mol ) | 119.23 | 154.25 | 250.19 (as HCl salt: 286.65) | 78.13 |
| Redox Potential (V at pH 7) | Data not available | -0.33 V[1] | -0.29 V (approx.) | Data not available |
| pKa of Thiol Group(s) | Data not available | 9.2 and 10.1[1] | N/A (phosphine-based) | 9.5[2] |
| Optimal pH Range | Data not available | 7.1 - 8.0[1] | 1.5 - 9.0[3] | > 7.5 |
| Odor | Data not available (likely pungent) | Strong, unpleasant | Odorless[3] | Strong, unpleasant |
| Form | Liquid (predicted) | Solid | Solid (as HCl salt) | Liquid |
Table 2: Performance and Stability of Thiol Reagents
| Feature | This compound | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-mercaptoethanol (β-ME) |
| Reaction Mechanism | Data not available | Thiol-disulfide exchange, forms a stable 6-membered ring.[1] | Phosphine-based reduction, irreversible.[3] | Thiol-disulfide exchange, requires a large excess. |
| Half-life in Solution | Data not available | 40 hours at pH 6.5, 1.4 hours at pH 8.5 (20°C).[1] | Very stable in aqueous solutions, even at basic pH.[4] | More stable than DTT at pH 6.5, but less stable at pH 8.5. |
| Reactivity with Alkylating Agents | Data not available | Reacts with maleimides and iodoacetamides.[5] | Does not react with maleimides, but can react with iodoacetamides.[4][5] | Reacts with alkylating agents. |
| Metal Chelation | Data not available | Can be oxidized in the presence of divalent metal cations.[2] | Does not readily reduce metal ions. | Can be oxidized in the presence of metal ions. |
| Cell Permeability | Data not available | Cell-permeable. | Generally considered cell-impermeable. | Cell-permeable. |
Experimental Protocols
To ensure a fair and accurate comparison of thiol reagents, standardized experimental protocols are essential. Below is a general protocol for the reduction of disulfide bonds in a protein sample, which can be adapted to benchmark "this compound" against other reagents.
Protocol: Reduction of Protein Disulfide Bonds
1. Materials:
-
Protein sample with known disulfide bonds (e.g., insulin, lysozyme).
-
Buffer solution (e.g., 100 mM sodium phosphate, pH 7.5).
-
Thiol Reagents: DTT, TCEP, β-ME, and "this compound".
-
Alkalyting agent (e.g., iodoacetamide or N-ethylmaleimide) to cap free thiols after reduction.
-
Quenching solution (e.g., excess of a thiol-containing compound if needed).
-
Analytical equipment (e.g., mass spectrometer, SDS-PAGE setup).
2. Procedure:
-
Preparation of Reagent Stock Solutions: Prepare fresh stock solutions of each reducing agent at a concentration of 1 M in a suitable buffer. For TCEP, ensure the pH is adjusted after dissolution as it can be acidic.[6]
-
Reduction Reaction:
-
Dissolve the protein sample in the reaction buffer to a final concentration of 1 mg/mL.
-
Add the reducing agent to the protein solution to a final concentration of 1-10 mM.[1] The optimal concentration for "this compound" would need to be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes). Time-course experiments should be performed to determine reaction kinetics.
-
-
Alkylation (Optional but Recommended): To prevent re-oxidation of the newly formed thiols, add an alkylating agent to a final concentration that is in excess of the total thiol concentration. Incubate in the dark for 30 minutes.
-
Analysis:
-
SDS-PAGE: Analyze the reduced and unreduced protein samples by non-reducing SDS-PAGE. A shift in the protein's mobility can indicate the cleavage of disulfide bonds.
-
Mass Spectrometry: Use techniques like MALDI-TOF or ESI-MS to confirm the mass change corresponding to the reduction of disulfide bonds. This provides precise quantitative data.
-
Ellman's Test: Quantify the number of free thiol groups before and after the reduction reaction to determine the efficiency of the reagent.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate experimental workflows and the biological context of thiol-disulfide exchange reactions.
Experimental Workflow for Benchmarking Thiol Reagents
Caption: Workflow for comparing the efficacy of different thiol reagents.
Cellular Thiol-Disulfide Homeostasis
Caption: The role of glutathione in maintaining protein thiol homeostasis.
Conclusion
The selection of an appropriate reducing agent is critical for the success of many biochemical and pharmaceutical research endeavors. While DTT and TCEP are well-characterized and reliable reagents, they each have limitations in terms of stability, reactivity, and cost. TCEP, for instance, is more stable and effective over a wider pH range than DTT but can be more expensive.[5] DTT is a powerful reducing agent but is prone to oxidation, especially at higher pH.[1]
"this compound" presents an interesting chemical structure, but a comprehensive evaluation of its performance is currently hampered by a lack of publicly available experimental data. To position this compound as a viable alternative, it is imperative that its physicochemical properties and performance in disulfide reduction are systematically benchmarked against established reagents using standardized protocols. The data and methodologies presented in this guide offer a roadmap for such an evaluation, which would be of significant value to the scientific community.
References
- 1. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 2. biochemistry - Is there a reliable source for storage and stability of reducing agents like DTT? - Biology Stack Exchange [biology.stackexchange.com]
- 3. biosynth.com [biosynth.com]
- 4. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mstechno.co.jp [mstechno.co.jp]
- 6. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
Comparative Analysis of 2-(Dimethylamino)propane-1-thiol Derivatives and Other Aminothiol Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of aminothiol derivatives, with a focus on compounds structurally related to "2-(Dimethylamino)propane-1-thiol". Due to the limited publicly available data on this specific compound, this guide leverages experimental data from closely related and well-studied aminothiols to provide a valuable reference for researchers in the field of antioxidant drug development. The information presented herein is intended to facilitate the characterization and validation of novel aminothiol derivatives.
Comparative Antioxidant Capacity
The antioxidant capacity of thiol-containing compounds can be evaluated using various in vitro assays. The following tables summarize the available data for prominent aminothiols, providing a benchmark for the evaluation of new derivatives. The data is presented as Trolox Equivalent Antioxidant Capacity (TEAC), which measures the antioxidant capacity of a substance relative to the water-soluble vitamin E analog, Trolox.[1][2]
| Compound | Assay | TEAC (Trolox Equivalent Antioxidant Capacity) | Reference |
| Glutathione (GSH) | CUPRAC | 0.57 | [3] |
| Glutathione (GSH) | ABTS/persulphate | 1.51 | [3] |
| N-Acetyl-L-cysteine (NAC) | CUPRAC | Commensurate with HPLC quantification | [3] |
Note: The variation in TEAC values for Glutathione between the CUPRAC and ABTS assays highlights the importance of utilizing multiple assays to obtain a comprehensive understanding of a compound's antioxidant profile.[3] The FRAP assay was found to be less consistent for thiol-based antioxidants.[3]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate the comparison of new derivatives against existing compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well plate or cuvettes, mix a specific volume of the test compound dilutions with the DPPH solution.
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[4][5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color that is measured spectrophotometrically.
Procedure:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of the test compound and a series of dilutions.
-
Mix a specific volume of the test compound dilutions with the diluted ABTS•+ solution.
-
Include a control containing the solvent and the diluted ABTS•+ solution.
-
After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of the sample to that of a standard curve prepared with Trolox.[6][7]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Procedure:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a stock solution of the test compound and a series of dilutions.
-
Mix a small volume of the test compound dilution with the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as mmol Fe²⁺ equivalents per gram of sample.[4][6]
Signaling Pathways and Mechanisms
Free Radical Scavenging by Aminothiols
Aminothiol compounds exert their antioxidant effects primarily through the donation of a hydrogen atom from their sulfhydryl (-SH) group to neutralize free radicals. This process is depicted in the following workflow.
Caption: Mechanism of free radical scavenging by aminothiol compounds.
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes. Many antioxidant compounds, including aminothiols, are known to activate this pathway, leading to an enhanced cellular defense against oxidative stress.
Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by aminothiol derivatives.
References
- 1. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 2. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 3. Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 6. aggie-hort.tamu.edu [aggie-hort.tamu.edu]
- 7. e3s-conferences.org [e3s-conferences.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(Dimethylamino)propane-1-thiol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(Dimethylamino)propane-1-thiol, a compound that requires careful management due to its potential hazards. The following procedures are based on general safety protocols for similar chemical substances, as a specific Safety Data Sheet (SDS) for this compound was not available in the conducted search. It is crucial to consult your institution's specific safety guidelines and local regulations before proceeding.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an appropriate cartridge. |
In case of exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to engage a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular waste streams.
-
Container Management:
-
Ensure the original container is securely sealed.
-
If the original container is damaged or leaking, transfer the contents to a new, compatible, and properly labeled container.
-
Label the waste container clearly with the chemical name: "Waste this compound" and any relevant hazard symbols (e.g., flammable, toxic, corrosive).
-
-
Waste Segregation:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, and amines.[1][2]
-
Do not mix with other waste chemicals unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.[3]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
Follow all instructions provided by the waste disposal company regarding packaging and labeling.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste and add it to the appropriate waste stream for disposal.
-
After decontamination, the container may be disposed of as regular waste, but it is advisable to puncture it to prevent reuse. Always follow local regulations for empty container disposal.
-
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate:
-
Evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
-
Contain the Spill:
-
Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like sawdust.
-
-
Collect and Dispose:
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
-
Decontaminate:
-
Wash the area thoroughly with soap and water.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(Dimethylamino)propane-1-thiol
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to ensure safety when handling 2-(Dimethylamino)propane-1-thiol. The following table summarizes the recommended PPE based on information for analogous compounds.
| PPE Category | Recommendation |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3][4] A face shield may be necessary for splash hazards. |
| Skin Protection | Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][3][5][6][7] Nitrile rubber gloves are commonly recommended for short-term splash protection against a variety of chemicals.[8][9] For prolonged or direct contact, consider heavier-duty gloves and consult manufacturer compatibility data.[10][11] Always inspect gloves prior to use and remove and replace them immediately if they become contaminated.[10] Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][3][6][7] A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of splashing, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[5][6][12] If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] The specific type of respirator and cartridge will depend on the concentration and nature of the airborne contaminants. |
Immediate First Aid Measures
In the event of exposure, immediate action is critical. The following table outlines first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[5][6] Get medical attention.[5] Wash contaminated clothing before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][5][12] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5] Get immediate medical attention.[5] |
| Ingestion | Clean the mouth with water.[5] Do NOT induce vomiting.[1][12] Get medical attention.[5] |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible.[4]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill control materials readily available.
-
-
Handling:
-
Decontamination:
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[1][5][6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated materials, including gloves and lab coats, should be disposed of as hazardous waste.
PPE Selection and Use Workflow
The following diagram illustrates the logical workflow for selecting and using Personal Protective Equipment when handling this compound.
Caption: Workflow for PPE Selection and Use.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.ca [fishersci.ca]
- 6. aksci.com [aksci.com]
- 7. 1-(Dimethylamino)-2-propanethiol - High purity | EN [georganics.sk]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. myusf.usfca.edu [myusf.usfca.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
